Benzanilide, 2'-benzoylthio-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1047-61-6 |
|---|---|
Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
S-(2-benzamidophenyl) benzenecarbothioate |
InChI |
InChI=1S/C20H15NO2S/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI Key |
SPSSXOLIURQSMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3 |
Other CAS No. |
1047-61-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzanilide, 2'-benzoylthio-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthetic pathway for Benzanilide, 2'-benzoylthio-, a molecule of interest for its potential applications in medicinal chemistry and materials science. This document outlines a proposed synthetic route, detailed experimental protocols, and relevant characterization data, addressing the key chemical challenges involved in its preparation.
Introduction
Benzanilide, 2'-benzoylthio- is a derivative of benzanilide featuring a benzoylthio group at the 2' position of the aniline ring. The synthesis of this compound presents a unique challenge due to the bifunctional nature of the key starting material, 2-aminothiophenol. The presence of both a nucleophilic amino group and a thiol group necessitates careful control of reaction conditions to achieve the desired N,S-dibenzoylation product while avoiding the competing and often favored intramolecular cyclization to form 2-phenylbenzothiazole. This guide proposes a robust synthetic strategy to overcome this hurdle and provides the necessary protocols for its successful implementation in a laboratory setting.
Proposed Synthetic Pathway
The most direct and plausible synthetic route to Benzanilide, 2'-benzoylthio- involves the diacylation of 2-aminothiophenol with benzoyl chloride. This reaction must be conducted under conditions that promote the acylation of both the amine and the thiol functionalities while minimizing the formation of the benzothiazole byproduct. The proposed reaction is a one-pot, two-step process under basic conditions in an aprotic solvent.
The initial step involves the selective N-benzoylation of 2-aminothiophenol to form the intermediate, N-(2-mercaptophenyl)benzamide. The subsequent step is the S-benzoylation of this intermediate to yield the final product, Benzanilide, 2'-benzoylthio-. The choice of base and solvent is critical to control the reactivity of the nucleophiles and prevent the cyclization pathway.
Experimental Protocols
Materials and Methods
Materials:
-
2-Aminothiophenol (98% purity)
-
Benzoyl chloride (99% purity)
-
Triethylamine (Et3N, ≥99.5%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4, anhydrous)
-
Silica gel (for column chromatography)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
Instrumentation:
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Mass Spectrometer (MS)
Synthesis of Benzanilide, 2'-benzoylthio-
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
N-Benzoylation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.4 mL, 10 mmol) to the solution. Slowly add a solution of benzoyl chloride (1.16 mL, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring (N-Benzoylation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3) to confirm the formation of N-(2-mercaptophenyl)benzamide.
-
S-Benzoylation: Once the N-benzoylation is complete, cool the reaction mixture again to 0 °C. Add a second equivalent of triethylamine (1.4 mL, 10 mmol). Subsequently, add a solution of benzoyl chloride (1.16 mL, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the intermediate and the formation of the final product by TLC (eluent: hexane/ethyl acetate 8:2). Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure Benzanilide, 2'-benzoylthio-.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of Benzanilide, 2'-benzoylthio-.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 2-Aminothiophenol |
| Reagent | Benzoyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 14-18 hours |
| Theoretical Yield | 3.33 g |
| Expected Actual Yield | 2.33 - 2.83 g (70-85%) |
| Purity (by NMR) | >95% |
Table 2: Spectroscopic Data for Benzanilide, 2'-benzoylthio-
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, 14H, Ar-H), δ 8.5 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190 (C=O, thioester), 165 (C=O, amide), 140-120 (Ar-C) |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1700 (C=O stretch, thioester), 1660 (C=O stretch, amide) |
| Mass Spectrometry (ESI-MS) | m/z: 334.09 [M+H]⁺ |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow.
Caption: Proposed synthesis pathway for Benzanilide, 2'-benzoylthio-.
Caption: Experimental workflow for the synthesis and purification.
Discussion of Key Challenges and Solutions
The primary challenge in this synthesis is the prevention of the intramolecular cyclization of the N-acylated intermediate, N-(2-mercaptophenyl)benzamide, to form 2-phenylbenzothiazole. The proposed protocol addresses this challenge through several key strategies:
-
Aprotic Solvent: The use of dichloromethane (DCM) as a solvent is crucial. Protic solvents or aqueous conditions can facilitate the cyclization reaction.
-
Controlled Temperature: Performing the benzoylation reactions at 0 °C helps to control the exothermicity of the reaction and favors the desired acylation over the higher activation energy cyclization pathway.
-
Stoichiometric Control of Base: The use of a stoichiometric amount of a non-nucleophilic base like triethylamine is important. It acts as an acid scavenger for the HCl generated during the reaction, facilitating the acylation of both the amine and the less nucleophilic thiol. An excess of a strong base could promote the deprotonation of the thiol and subsequent cyclization.
-
Stepwise Addition of Reagents: The sequential addition of benzoyl chloride and triethylamine allows for a more controlled reaction, first targeting the more nucleophilic amine group and then the thiolate anion.
Conclusion
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Benzanilide, 2'-benzoylthio-. By carefully controlling the reaction parameters as outlined in the experimental protocol, researchers can successfully synthesize this target molecule in good yields while minimizing the formation of the common benzothiazole byproduct. The provided data and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may lead to even higher yields and purity.
"Benzanilide, 2'-benzoylthio-" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Benzanilide, 2'-benzoylthio-. Due to the limited availability of experimental data for this specific derivative, some information presented is based on the well-characterized parent compound, Benzanilide, and related thio-substituted analogues. All data derived from analogous compounds are clearly indicated.
Chemical Properties and Structure
"Benzanilide, 2'-benzoylthio-" is a derivative of Benzanilide, characterized by the presence of a benzoylthio group at the 2' position of the aniline ring.
Structure:
The chemical structure of Benzanilide, 2'-benzoylthio- is illustrated below:
Key Structural Features:
-
Amide Linkage: The core structure is a benzanilide, featuring a central amide (-CONH-) functional group.
-
Aromatic Rings: Two phenyl rings are present, one attached to the carbonyl group and the other to the nitrogen atom of the amide.
-
Thioester Group: A benzoylthio group (-S-CO-C6H5) is substituted at the ortho (2') position of the aniline-derived phenyl ring.
Chemical Data Summary:
The following table summarizes the known and estimated chemical properties of Benzanilide, 2'-benzoylthio-.
| Property | Value | Source/Comment |
| Molecular Formula | C20H15NO2S | PubChem CID: 13977[1] |
| Molecular Weight | 345.41 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid (Predicted) | Based on the appearance of Benzanilide[2] |
| Melting Point | Not experimentally determined. | Likely to be a solid at room temperature. The melting point of the parent Benzanilide is 161-163 °C.[3] |
| Boiling Point | Not experimentally determined. | Expected to be high due to its molecular weight and aromatic nature. The boiling point of Benzanilide is 117 °C at 10 mmHg. |
| Solubility | Insoluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and chloroform (Predicted). | Based on the solubility of Benzanilide.[2][4] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway:
The synthesis would likely involve the acylation of 2-aminothiophenol with benzoyl chloride, followed by a second acylation of the resulting intermediate. A more direct approach would be the reaction of a pre-formed 2'-thiobenzoyl substituted aniline with benzoyl chloride.
Logical Relationship of a Potential Synthesis:
Caption: Proposed two-step synthesis of Benzanilide, 2'-benzoylthio-.
General Experimental Protocol (Adapted from Schotten-Baumann Reaction for Benzanilide):
-
Step 1: Synthesis of 2-(Benzoylamino)thiophenol (Intermediate)
-
Dissolve 2-aminothiophenol in a suitable solvent such as acetone.
-
Add an aqueous solution of sodium hydroxide to act as a base.[2]
-
Slowly add one equivalent of benzoyl chloride to the stirred solution.[2]
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Isolate the intermediate product, 2-(benzoylamino)thiophenol, by filtration and wash with water.[2]
-
-
Step 2: Synthesis of Benzanilide, 2'-benzoylthio-
-
Dissolve the intermediate from Step 1 in a suitable solvent, potentially with a base like pyridine.
-
Slowly add a second equivalent of benzoyl chloride.
-
After the reaction is complete, the product can be isolated by precipitation with water, followed by filtration.
-
The crude product should be purified, for example, by recrystallization from a solvent like ethanol.[2]
-
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for Benzanilide, 2'-benzoylthio- have not been reported. However, various derivatives of benzanilide and thiobenzanilides have shown a range of biological effects, suggesting potential areas of interest for this compound.
Potential Areas of Biological Relevance:
-
Antimicrobial and Antifungal Activity: Thiobenzanilides have been investigated for their activity against various bacteria and fungi.[6] It is plausible that "Benzanilide, 2'-benzoylthio-" could exhibit similar properties.
-
Enzyme Inhibition: Some benzanilide derivatives are known to act as enzyme inhibitors. For instance, certain derivatives have shown activity as potassium channel activators.
-
Receptor Modulation: Substituted benzanilides have been explored as allosteric enhancers of adenosine receptors.[7]
Hypothetical Signaling Pathway Involvement:
Given the activity of related compounds on ion channels and receptors, a hypothetical workflow for investigating the biological activity of "Benzanilide, 2'-benzoylthio-" could be as follows:
Caption: A logical workflow for the biological screening of Benzanilide, 2'-benzoylthio-.
Spectroscopic Analysis
While experimental spectra for "Benzanilide, 2'-benzoylthio-" are not available, the expected spectroscopic features can be predicted based on its structure and data from the parent benzanilide.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include:
-
N-H stretching around 3300-3500 cm⁻¹.
-
C=O (amide) stretching around 1650-1680 cm⁻¹.
-
C=O (thioester) stretching around 1680-1700 cm⁻¹.
-
Aromatic C-H stretching above 3000 cm⁻¹.
-
C-S stretching, which is typically weak, in the fingerprint region. The IR spectrum of benzanilide shows a characteristic amide I band at approximately 1650 cm⁻¹.[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The N-H proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Carbonyl carbons of the amide and thioester would resonate at the downfield end of the spectrum (around 160-180 ppm). Aromatic carbons would appear in the 120-140 ppm region.
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 345.41. Fragmentation patterns would likely involve cleavage of the amide and thioester bonds. For 2-substituted benzanilides, a significant [M-X]⁺ signal (where X is the substituent) is often observed due to a proximity effect.[8]
Conclusion
"Benzanilide, 2'-benzoylthio-" is a compound with a well-defined structure but limited experimentally determined data. This guide provides a framework for its chemical properties, a plausible synthetic route, and potential areas of biological investigation based on analogous compounds. Further experimental research is necessary to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the provided information as a starting point for their investigations into this and related compounds.
References
- 1. Benzanilide, 2'-benzoylthio- | C20H15NO2S | CID 13977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chembk.com [chembk.com]
- 4. Benzanilide, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 5. Benzanilide synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Bio-Molecular Activities of Benzanilide, 2'-benzoylthio-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanism of action of "Benzanilide, 2'-benzoylthio-". Due to the limited direct research on this specific molecule, this guide synthesizes findings from the broader, structurally related class of thiobenzanilides. Thiobenzanilides have demonstrated significant potential as both anticancer and antimicrobial agents. This document details the established signaling pathways, summarizes key quantitative data, provides comprehensive experimental protocols for relevant assays, and hypothesizes the likely molecular interactions of the title compound based on existing structure-activity relationship studies.
Introduction: The Therapeutic Potential of Thiobenzanilides
Benzanilides and their thio-analogs, thiobenzanilides, represent a class of compounds with diverse biological activities. The replacement of the amide oxygen with a sulfur atom in thiobenzanilides has been shown to significantly enhance their bioactivity, leading to potent antispasmodic, antifungal, antibacterial, and anticancer effects[1][2][3]. The specific compound, "Benzanilide, 2'-benzoylthio-," features a benzanilide core with a benzoylthio substituent at the 2'-position of the aniline ring. While this particular substitution pattern is not widely documented, its structural similarity to active thiobenzanilides suggests it may share common mechanisms of action. This guide will, therefore, focus on the established mechanisms of thiobenzanilides to infer the probable biological activities of "Benzanilide, 2'-benzoylthio-".
Anticancer Mechanism of Action
Several studies have elucidated the anticancer properties of thiobenzanilides, primarily focusing on their ability to induce programmed cell death (apoptosis) and inhibit cell cycle progression in cancer cells[3][4].
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism by which thiobenzanilides exert their anticancer effects is through the induction of apoptosis, often mediated by the intrinsic mitochondrial pathway. This process involves a cascade of molecular events:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Thiobenzanilides have been shown to cause a loss of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.
-
Increased Reactive Oxygen Species (ROS) Generation: The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components.
-
Reduced ATP Synthesis: Consequent to mitochondrial dysfunction, there is a reduction in the synthesis of ATP, the cell's primary energy currency.
-
Activation of Caspase-3: The culmination of these mitochondrial events is the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the cleavage of key cellular proteins and ultimately, cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, certain thiobenzanilides have been observed to arrest the cell cycle at the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferation, thereby inhibiting tumor growth.
Autophagy-Mediated Cell Death
Interestingly, some novel thiobenzanilide derivatives have been found to induce cancer cell death through a caspase-independent pathway involving autophagy[1][5]. Autophagy is a cellular process of self-digestion, and its induction can lead to cell death in certain contexts.
Putative Antimicrobial Mechanism of Action
While the anticancer mechanisms of thiobenzanilides are relatively well-documented, their antimicrobial modes of action are less clearly defined in the available literature. However, related compounds containing thioamide and other sulfur moieties have shown promise as antimicrobial agents[6][7]. The proposed antimicrobial mechanisms for such compounds, which may be relevant to "Benzanilide, 2'-benzoylthio-", include:
-
Inhibition of Essential Bacterial Enzymes: Some sulfur-containing compounds have been shown to inhibit critical bacterial enzymes. For instance, a thiophenyl-substituted pyrimidine derivative was found to inhibit FtsZ polymerization, a key step in bacterial cell division[8].
-
Disruption of Mitochondrial Function: In parasites, some thiocarbonylamide-containing drugs target mitochondrial function, leading to the inhibition of respiration and other metabolic processes.
-
General Membrane Disruption: The lipophilic nature of the benzanilide backbone combined with the reactive sulfur group may allow for interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.
Quantitative Data
The following table summarizes the cytotoxic activity of some representative thiobenzanilide derivatives against various cancer cell lines.
| Compound Name | Cell Line | Activity Metric | Value (µM) | Reference |
| N-(4-bromo-phenyl)-4-nitrothiobenzamide | A375 (Melanoma) | Cytotoxicity | Not specified | |
| N-(4-nitrophenyl)-4-nitrothiobenzamide | A375 (Melanoma) | Cytotoxicity | Not specified | |
| N-(4-trifluoromethyl-phenyl)-4-nitrothiobenzamide | A375 (Melanoma) | Cytotoxicity | Not specified | |
| Thiobenzanilide Derivative 17 | A375 (Melanoma) | EC50 (24h) | 11.8 | [8] |
| Thiobenzanilide Derivative 15 | MCF-7 (Breast Cancer) | EC50 (24h) | 43 | [8] |
| Doxorubicin (Positive Control) | A375 (Melanoma) | EC50 (24h) | 6.0 | [8] |
| Tamoxifen (Positive Control) | MCF-7 (Breast Cancer) | EC50 (24h) | 30.0 | [8] |
Note: Specific IC50/EC50 values for the compounds in reference were not provided in the abstract.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of thiobenzanilides.
Caption: Anticancer signaling pathways of thiobenzanilides.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to elucidate the mechanism of action of thiobenzanilides.
Caption: Workflow for apoptosis detection assays.
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To measure the mitochondrial membrane potential (ΔΨm) in cells treated with the test compound.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for the desired time period. Include a positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane) and a negative control (vehicle-treated cells).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in culture medium).
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. For microscopy, capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. For flow cytometry, quantify the red and green fluorescence intensity of the cell population.
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.[9][10][11][12]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
Procedure:
-
Seed cells and treat them with the test compound as described above.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A (to degrade RNA and prevent its staining).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[2][3][4][13]
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay uses a synthetic substrate that is specifically cleaved by active caspase-3. The substrate is typically a tetrapeptide (DEVD) conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by caspase-3, the chromophore or fluorophore is released, and its absorbance or fluorescence can be measured, which is proportional to the caspase-3 activity.
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release their contents, including active caspases.
-
Prepare a reaction mixture containing the cell lysate and the caspase-3 substrate in an appropriate assay buffer.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).
-
Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.
-
Quantify the caspase-3 activity by comparing the signal from treated samples to that of untreated controls.[5][6][14][15][16]
Autophagy Detection Assay
Objective: To detect and quantify the induction of autophagy in treated cells.
Principle: A common method involves the use of a fluorescent dye that specifically labels autophagic vacuoles. Alternatively, the conversion of the protein LC3-I to LC3-II, a hallmark of autophagy, can be monitored by western blotting or by using a fluorescently tagged LC3 reporter.
Procedure (using a fluorescent dye):
-
Culture and treat cells with the test compound. Include positive controls for autophagy induction (e.g., rapamycin or starvation) and inhibition (e.g., chloroquine).
-
Add the autophagy detection dye to the cells and incubate according to the manufacturer's protocol (typically 30 minutes at 37°C).
-
Wash the cells to remove the excess dye.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent autophagic vacuoles. An increase in fluorescence indicates an induction of autophagy.[1][17][18][19]
Hypothesized Mechanism of Action for Benzanilide, 2'-benzoylthio-
Based on the established mechanisms of thiobenzanilides, it is plausible to hypothesize that "Benzanilide, 2'-benzoylthio-" will exhibit both anticancer and antimicrobial activities. The presence of the sulfur atom in the thioester linkage is a key structural feature.
-
Anticancer Activity: The "2'-benzoylthio-" substituent may enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. The thioester bond could be susceptible to hydrolysis within the cell, potentially releasing reactive thiol species that could contribute to ROS generation and mitochondrial stress, thereby triggering the intrinsic apoptotic pathway. The overall structure may also allow for interactions with cellular targets that regulate the cell cycle.
-
Antimicrobial Activity: The lipophilic nature of the compound would also be advantageous for penetrating microbial cell walls and membranes. The thioester group could potentially interact with and inhibit key microbial enzymes, particularly those with active site cysteine residues, through thioalkylation. This could disrupt essential metabolic or structural processes in bacteria and fungi, leading to growth inhibition or cell death.
Further experimental validation is required to confirm these hypothesized mechanisms for "Benzanilide, 2'-benzoylthio-". The protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. igbmc.fr [igbmc.fr]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 8. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. mpbio.com [mpbio.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Autophagy Detection | LC3 Conversion Assay [promega.com.cn]
- 18. content.abcam.com [content.abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spectroscopic Characterization of Benzanilide Derivatives: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, Benzanilide. This information serves as a reference point for the characterization of substituted benzanilides, such as "Benzanilide, 2'-benzoylthio-".
Table 1: ¹H NMR Spectral Data of Benzanilide
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.20 - 7.80 | m | Aromatic protons |
| 10.3 | s | NH proton |
Note: The specific chemical shifts and coupling constants for "Benzanilide, 2'-benzoylthio-" would be influenced by the presence and position of the benzoylthio substituent.
Table 2: Infrared (IR) Spectral Data of Benzanilide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3150 | - | N-H Stretching |
| 1650 | - | Amide I band (C=O stretch) |
| ~1000 | - | C=S vibrations (in thiobenzanilides)[1] |
Note: The IR spectrum of a thiobenzanilide derivative would be expected to show a characteristic band for the C=S vibration.[1]
Table 3: Mass Spectrometry (MS) Data of Benzanilide
| m/z | Relative Intensity (%) | Assignment |
| 197 | 33.56 | [M]⁺ (Molecular Ion)[2] |
| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation)[2] |
| 77 | 47.47 | [C₆H₅]⁺ (Phenyl cation)[2] |
Note: The fragmentation pattern of substituted benzanilides can be influenced by the nature and position of the substituents.[3][4][5]
Experimental Protocols
The characterization of benzanilide derivatives typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compounds.[6]
Synthesis and Purification
Benzanilide derivatives can be synthesized through various methods, including the reaction of benzoyl chlorides with aniline derivatives.[6] Purification of the synthesized compounds is often achieved through recrystallization, and the purity is assessed using techniques like Thin Layer Chromatography (TLC).[6]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers, typically at frequencies like 400 MHz for ¹H NMR.[7][8] Deuterated solvents such as DMSO-d₆ are commonly used.[8] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is used to identify the functional groups present in the molecule.[6] Spectra are often recorded using KBr discs or as nujol mulls.[8]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[6] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used.[6] Electron ionization (EI) at a nominal energy of 70 eV is a common method for generating mass spectra.[3]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzanilide derivative.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzanilide | C13H11NO | CID 7168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity Effects in Mass Spectra of Benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E-Repository - South Eastern University of Sri Lanka: Synthesis, characterization and evaluation of biological activities of benzanilide derivatives [ir.lib.seu.ac.lk]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Technical Guide: Benzanilide, 2'-benzoylthio- (N,S-Dibenzoyl-2-aminothiophenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzanilide, 2'-benzoylthio-, also known by its systematic name N,S-Dibenzoyl-2-aminothiophenol, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring both an amide and a thioester functional group, makes it a versatile intermediate for the synthesis of various heterocyclic compounds, particularly benzothiazoles. This document provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a summary of the biological activities of related compounds.
Chemical Identifiers and Properties
Precise identification of a chemical compound is critical for research and development. The primary identifiers and key physicochemical properties for Benzanilide, 2'-benzoylthio- are summarized below.
Table 1: Chemical Identifiers for Benzanilide, 2'-benzoylthio-
| Identifier | Value |
| CAS Number | 1047-61-6[1] |
| Systematic Name | N,S-Dibenzoyl-2-aminothiophenol |
| Molecular Formula | C₂₀H₁₅NO₂S[1] |
| Molecular Weight | 333.41 g/mol [1] |
| PubChem CID | 13977[1] |
| InChI | InChI=1S/C20H15NO2S/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22)[1] |
| InChIKey | SPSSXOLIURQSMF-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3[1] |
Table 2: Physicochemical Properties of the Parent Compound Benzanilide
While specific experimental data for Benzanilide, 2'-benzoylthio- is limited, the properties of the parent compound, benzanilide, provide a useful reference.
| Property | Value |
| Melting Point | 161-163 °C |
| Boiling Point | 117 °C at 10 mmHg |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform |
Synthesis
The synthesis of Benzanilide, 2'-benzoylthio- can be approached through the dibenzoylation of 2-aminothiophenol. This involves the acylation of both the amino and the thiol groups. The following protocol is a plausible method based on standard organic synthesis techniques.
Experimental Protocol: Synthesis of N,S-Dibenzoyl-2-aminothiophenol
Materials:
-
2-Aminothiophenol
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol (1 equivalent) in anhydrous diethyl ether.
-
Addition of Base: Add pyridine (2.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure the completion of the dibenzoylation.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N,S-Dibenzoyl-2-aminothiophenol.
-
Diagram 1: Proposed Synthesis of Benzanilide, 2'-benzoylthio-
Caption: Synthetic scheme for N,S-Dibenzoyl-2-aminothiophenol.
Reactivity and Potential Applications
N-benzoyl-1,2-aminothiophenol, a related mono-acylated intermediate, has been shown to convert to 2-phenyl benzothiazole in an aqueous environment[2]. This suggests that Benzanilide, 2'-benzoylthio- could also serve as a precursor to benzothiazole derivatives through intramolecular cyclization, potentially involving the cleavage of the thioester bond.
References
The Multifaceted Biological Activities of Benzanilide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzanilide and its derivatives represent a versatile class of organic compounds possessing a core structure of an amide linkage between a benzoic acid and an aniline moiety. This scaffold has proven to be a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. The ability to readily modify both the benzoyl and anilide rings allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the significant biological activities of benzanilide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and other notable therapeutic potentials. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.
I. Anticancer Activity
Benzanilide derivatives have emerged as a significant class of compounds with potent anticancer properties. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: EGFR Inhibition
A prominent mechanism of anticancer action for some benzanilide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase receptor that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] These pathways are critical for regulating cell growth, proliferation, and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[1] Benzanilide derivatives have been designed to act as EGFR inhibitors, interfering with these aberrant signaling cascades.[4]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by certain benzanilide derivatives.
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of benzanilide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT assay is a commonly used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of these compounds.[5]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 122.3 | [4] |
| Compound B | MCF-7 (Breast) | 101.9 | [4] |
| Thiobenzanilide 17 | A375 (Melanoma) | 11.8 | [6] |
| Thiobenzanilide 15 | MCF-7 (Breast) | 43 | [6] |
| Benzenesulfonamide 12d | MDA-MB-468 (Breast) | 3.99 | [7][8] |
| Benzenesulfonamide 12i | MDA-MB-468 (Breast) | 1.48 | [7][8] |
| Benzenesulfonamide 12d | CCRF-CEM (Leukemia) | 4.51 | [7][8] |
| Benzenesulfonamide 12i | CCRF-CEM (Leukemia) | 9.83 | [7][8] |
| Benzoxazole-pyrrolidinone 19 | SNB-75 (CNS) | 8.4 (nM) | [9] |
| Benzoxazole-pyrrolidinone 20 | SNB-75 (CNS) | 7.6 (nM) | [9] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium, such as DMEM supplemented with 10% FBS, at 37°C in a humidified 5% CO2 incubator.[12]
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of approximately 8 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[12]
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare stock solutions of the benzanilide derivatives in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period, typically 24 to 72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[5][10]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Below is a workflow diagram for the MTT assay.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
Unlocking the Therapeutic Potential of Benzanilides: A Technical Guide to Key Molecular Targets
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse therapeutic targets of benzanilide compounds. This versatile scaffold has demonstrated significant potential across a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This document outlines the key molecular targets, summarizes quantitative inhibitory data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways.
Introduction to Benzanilide Compounds
Benzanilide and its derivatives represent a privileged scaffold in medicinal chemistry, characterized by a central amide linkage between two aromatic rings. This structural motif allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The ability of benzanilides to engage with a variety of biological targets has led to their investigation in numerous therapeutic areas. This guide focuses on the most promising and well-characterized molecular targets of this compound class.
Anticancer Activity of Benzanilide Derivatives
Benzanilide derivatives have emerged as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Key Anticancer Targets
-
Bcr-Abl Tyrosine Kinase: A hallmark of chronic myeloid leukemia (CML), the Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity. Several benzamide derivatives have shown potent inhibitory activity against this kinase.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression and mutations of EGFR are common in various solid tumors, including non-small cell lung cancer and breast cancer. Benzanilide-containing compounds have been identified as effective EGFR inhibitors.
Quantitative Data: Anticancer Activity
| Compound Type | Target | Cell Line | IC50 (µM) | Reference |
| 3-Substituted Benzamide Derivatives | Bcr-Abl | K562 | Varies | [1] |
| Thiazolamide-Benzamide Derivatives | Bcr-Abl (wild-type) | - | 1.273 (for compound 3m) | [2] |
| Thiazolamide-Benzamide Derivatives | Bcr-Abl (T315I mutant) | - | 39.89 (for compound 3m) | [2] |
| Nitrile Derivatives with Benzofuran Scaffold | EGFR | - | 0.81 - 1.12 | [3] |
| Benzanilide Derivatives | EGFR | MCF-7 | 75.54 and 178.5 | [4] |
| Furopyridine Derivatives | EGFR (L858R/T790M) | - | 0.005 | [5] |
Experimental Protocols
This protocol outlines a common method for assessing the inhibitory activity of benzanilide compounds against Bcr-Abl kinase.
-
Reagents and Materials:
-
Recombinant Bcr-Abl kinase
-
GST-fused substrate protein (e.g., GST-CrkL) immobilized on glutathione agarose beads
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (10 µM)
-
Test benzanilide compounds dissolved in DMSO
-
Washing buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)
-
Phospho-specific antibodies for detection (e.g., anti-phosphotyrosine)
-
96-well plates
-
-
Procedure:
-
Incubate the substrate-bound beads with the test compound at various concentrations for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of Bcr-Abl kinase and ATP to the wells.
-
Incubate the reaction mixture for a specified time (e.g., 1 hour) at 30°C or 37°C.[6]
-
Terminate the reaction by washing the beads with ice-cold washing buffer.
-
Elute the phosphorylated substrate from the beads using the elution buffer.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA with phospho-specific antibodies or radiometric assays.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
This protocol describes a common method for evaluating the inhibitory effect of benzanilide compounds on EGFR kinase activity.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[7]
-
ATP
-
Test benzanilide compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well low volume plates
-
-
Procedure:
-
Add the test inhibitor and EGFR enzyme to the wells of the plate.[7]
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.[7]
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[7]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate IC50 values from the dose-response curves.
-
Signaling Pathway Visualization
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
An In-depth Technical Guide to the Solubility and Stability Studies of Benzanilide, 2'-benzoylthio-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of "Benzanilide, 2'-benzoylthio-" is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols and data presentation standards that can be applied to characterize this and other novel compounds. Data for the related compound, Benzanilide, is used for illustrative purposes.
Introduction
The preclinical and formulation development of any new chemical entity, such as Benzanilide, 2'-benzoylthio-, is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide outlines the standard methodologies for determining the aqueous and solvent solubility, as well as the degradation profile under various stress conditions, for a compound like Benzanilide, 2'-benzoylthio-.
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound.
-
Preparation of Solutions: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of Benzanilide, 2'-benzoylthio- to a known volume of each buffer in a sealed container. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation: Illustrative Solubility of Benzanilide
The following table presents solubility data for the related compound, Benzanilide, in various organic solvents at different temperatures. A similar table should be constructed for Benzanilide, 2'-benzoylthio- with aqueous and organic solvent solubility data.
| Solvent | Temperature (K) | Molar Fraction (x10^3) |
| N,N-dimethylformamide | 274.15 | 15.89 |
| 283.15 | 22.31 | |
| 293.15 | 32.17 | |
| 303.15 | 45.33 | |
| 313.15 | 62.89 | |
| Tetrahydrofuran | 274.15 | 12.45 |
| 283.15 | 17.68 | |
| 293.15 | 25.55 | |
| 303.15 | 36.67 | |
| 313.15 | 52.11 | |
| Ethanol | 274.15 | 1.23 |
| 283.15 | 1.89 | |
| 293.15 | 2.98 | |
| 303.15 | 4.67 | |
| 313.15 | 7.22 |
Note: This data is for Benzanilide and serves as an example of how to present solubility data.
Stability Assessment
Stability studies are essential to determine the intrinsic stability of a drug substance and to identify potential degradation pathways. These studies are typically conducted under stressed conditions to accelerate degradation.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.
-
Stock Solution Preparation: Prepare a stock solution of Benzanilide, 2'-benzoylthio- in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add the stock solution to 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add the stock solution to 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and identify and characterize any major degradation products using techniques like mass spectrometry (MS).
Data Presentation: Illustrative Stability Data
The following table illustrates how to present the results of a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (Peak Area %) |
| 0.1 N HCl (60 °C) | 0 | 100.0 | - |
| 24 | 85.2 | RRT 0.8 (10.5%), RRT 1.2 (4.3%) | |
| 0.1 N NaOH (60 °C) | 0 | 100.0 | - |
| 24 | 45.7 | RRT 0.6 (50.1%), RRT 0.9 (4.2%) | |
| 3% H₂O₂ (RT) | 0 | 100.0 | - |
| 24 | 92.1 | RRT 1.1 (7.9%) | |
| Thermal (60 °C) | 0 | 100.0 | - |
| 24 | 98.5 | - | |
| Photostability | 0 | 100.0 | - |
| 24 | 95.3 | RRT 1.3 (4.7%) |
Note: This is a hypothetical data table for illustrative purposes. RRT stands for Relative Retention Time.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific solubility and stability data for Benzanilide, 2'-benzoylthio- are not yet available in the public domain, this guide provides the necessary framework for researchers to conduct these critical studies. By following the outlined experimental protocols and data presentation formats, drug development professionals can generate the high-quality data required for informed decision-making in the progression of new chemical entities. The illustrative data for Benzanilide and the generalized workflows serve as practical templates for these investigations.
Discovery and history of "Benzanilide, 2'-benzoylthio-"
An In-depth Technical Guide to Benzanilide, 2'-benzoylthio-
Abstract
This technical guide provides a comprehensive overview of Benzanilide, 2'-benzoylthio-, a molecule belonging to the benzanilide class of compounds. Due to the limited direct historical and experimental data available for this specific molecule, this document infers its discovery context, potential synthesis, and likely biological activities based on the well-established chemistry and pharmacology of related benzanilide and thioester compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.
Introduction and Discovery
The specific discovery and detailed history of Benzanilide, 2'-benzoylthio- are not well-documented in publicly available literature. However, its structural components, a benzanilide core and a benzoylthio substituent, place it within a class of compounds that have been of interest to chemists and pharmacologists for over a century.
The parent molecule, benzanilide, can be synthesized via the Schotten-Baumann reaction, a method developed in the late 19th century for the acylation of amines.[1][2] Benzanilide itself and its derivatives have found applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]
The introduction of a benzoylthio group suggests a focus on modifying the electronic and steric properties of the benzanilide scaffold, potentially to modulate biological activity. Thioesters, in general, are known to be reactive functional groups and are found in various natural products and synthetic molecules with diverse biological activities. Research into related thiobenzanilides has highlighted their potential as antimicrobial agents.[4][5]
Therefore, the synthesis of "Benzanilide, 2'-benzoylthio-" likely emerged from systematic structure-activity relationship (SAR) studies on the benzanilide scaffold, aiming to explore the impact of sulfur-containing substituents on its pharmacological profile.
Synthesis and Characterization
Inferred Synthetic Protocol
A likely synthetic pathway would be a two-step, one-pot reaction. The first step would be the formation of the benzanilide amide bond, followed by the benzoylation of the thiol group.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-aminothiophenol in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).[6]
-
Base Addition: Add a slight excess (2.2 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.[6]
-
Benzoylation: Slowly add 2.1 equivalents of benzoyl chloride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1]
Characterization
The structure of the synthesized Benzanilide, 2'-benzoylthio- would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons and carbons from the three phenyl rings, as well as the amide and thioester functionalities.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O stretch (around 1660 cm⁻¹), the thioester C=O stretch (around 1680-1700 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹) would be expected.
-
Mass Spectrometry (MS): The molecular weight of the compound (C₂₀H₁₅NO₂S) would be confirmed by the molecular ion peak.
Physicochemical Properties (Predicted)
No experimental data for the physicochemical properties of Benzanilide, 2'-benzoylthio- are available. The following table summarizes predicted properties based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₂₀H₁₅NO₂S |
| Molecular Weight | 345.41 g/mol |
| Appearance | Likely a white to off-white crystalline solid[3] |
| Melting Point | Expected to be in the range of other benzanilides (e.g., 160-163 °C for benzanilide)[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform[3] |
| LogP (calculated) | ~4.5-5.5 |
Potential Biological Activity and Signaling Pathways
The biological activity of Benzanilide, 2'-benzoylthio- has not been explicitly reported. However, based on the activities of related benzanilide derivatives, several potential areas of pharmacological interest can be proposed.
Potential Mechanisms of Action
-
Kinase Inhibition: Many benzanilide derivatives are known to be tyrosine kinase inhibitors, which are crucial in cancer therapy.[9] The benzanilide scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases.
-
Potassium Channel Activation: Certain substituted benzanilides have been identified as potassium channel activators, leading to vasodilation.[10] This suggests potential applications in cardiovascular diseases.
-
Antimicrobial Activity: Thiobenzanilides have shown promising activity against various microbes, including bacteria and fungi.[4][5]
-
Anti-inflammatory Activity: Some N-phenylcarbamothioylbenzamides, which share structural similarities, have demonstrated anti-inflammatory properties through the inhibition of prostaglandin E2 (PGE2) synthesis.[11]
Hypothetical Signaling Pathway
Given the prevalence of kinase inhibition among benzanilide derivatives, a hypothetical signaling pathway that could be modulated by Benzanilide, 2'-benzoylthio- is a generic receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by Benzanilide, 2'-benzoylthio-.
Experimental Workflows
To investigate the potential biological activities of Benzanilide, 2'-benzoylthio-, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assay Workflow
The following diagram illustrates a typical workflow for the initial in vitro screening of the compound.
Caption: A generalized workflow for the in vitro biological evaluation of a novel compound.
Conclusion
Benzanilide, 2'-benzoylthio- represents an intriguing yet underexplored molecule within the vast chemical space of benzanilide derivatives. While direct experimental data is scarce, its synthesis is feasible through established chemical reactions. Based on the known biological activities of related compounds, it holds potential as a kinase inhibitor, antimicrobial agent, or modulator of ion channels. The information and proposed experimental workflows presented in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and similar novel chemical entities. Further research is warranted to elucidate its precise properties and potential therapeutic applications.
References
- 1. Benzanilide synthesis | PPTX [slideshare.net]
- 2. brainly.in [brainly.in]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-Repository - South Eastern University of Sri Lanka: Synthesis, characterization and evaluation of biological activities of benzanilide derivatives [ir.lib.seu.ac.lk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Benzanilides: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzanilide, a simple amide, and its derivatives represent a core scaffold in a multitude of biologically active compounds, ranging from antifungals and herbicides to potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.[1][2] Understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of these molecules is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural characteristics of benzanilides, complemented by detailed experimental protocols and a focus on data-driven insights.
Conformational Landscape of Benzanilide
The biological activity of benzanilide derivatives is intrinsically linked to their conformation, which is governed by the rotational freedom around several key bonds. The central amide bond imparts a degree of planarity, while rotations around the N-phenyl and C-phenyl bonds give rise to a complex conformational energy landscape.
Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in mapping this landscape and identifying the most stable conformers. These studies typically involve geometry optimization of various possible rotamers to determine their relative energies.
Key Conformational Features
-
Amide Bond (cis/trans): The amide bond in benzanilides predominantly exists in the lower-energy trans conformation.
-
N-Phenyl and C-Phenyl Ring Orientations: The dihedral angles between the plane of the amide bond and the two phenyl rings are crucial determinants of the overall molecular shape. Steric hindrance between the ortho-hydrogens of the phenyl rings and the amide group often leads to non-planar arrangements.
Quantitative Structural Data
Computational and experimental studies provide precise quantitative data on the molecular geometry of benzanilides. The following tables summarize key bond lengths, bond angles, and dihedral angles for the parent benzanilide molecule, derived from both X-ray crystallography and DFT calculations.
Table 1: Experimental Bond Lengths and Angles for Benzanilide (CSD Entry: 204034) [3]
| Bond/Angle | Length (Å) / Angle (°) |
| C-O | 1.235 |
| C-N | 1.345 |
| N-C(aniline) | 1.427 |
| C-C(benzoyl) | 1.493 |
| ∠ O-C-N | 122.5 |
| ∠ C-N-C(aniline) | 127.8 |
Table 2: DFT Calculated Geometric Parameters for Benzanilide (B3LYP/6-311++G(d,p))
| Parameter | Value (Å / °) |
| Bond Lengths | |
| C=O | 1.229 |
| C-N | 1.365 |
| N-C(aniline) | 1.418 |
| C-C(benzoyl) | 1.502 |
| Bond Angles | |
| ∠ O=C-N | 121.9 |
| ∠ C-N-C(aniline) | 128.5 |
| Dihedral Angles | |
| O=C-N-C(aniline) | 178.2 |
| C-N-C(aniline)-C(ortho) | 35.4 |
| N-C-C(benzoyl)-C(ortho) | -25.8 |
Intermolecular Interactions
In the solid state and in biological systems, benzanilides engage in a variety of non-covalent interactions that dictate their packing and binding affinities. Hydrogen bonding and π-π stacking are the most prominent of these interactions.
Hydrogen Bonding
The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. In the crystalline state, benzanilide molecules form chains through intermolecular N-H···O hydrogen bonds.
Caption: Intermolecular hydrogen bonding in benzanilide.
Experimental Protocols
Computational Chemistry (DFT)
Objective: To determine the optimized geometry and electronic properties of a benzanilide derivative.
Methodology:
-
Structure Building: The 3D structure of the benzanilide derivative is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search (Optional but Recommended): A preliminary conformational search can be performed using a lower level of theory (e.g., semi-empirical PM7) to identify low-energy conformers.
-
Geometry Optimization: The geometry of the most stable conformer(s) is optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR, Raman).
-
Analysis: The optimized geometry (bond lengths, angles, dihedral angles), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and spectroscopic data are analyzed.
Caption: A typical workflow for a DFT study of a benzanilide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the structure of a synthesized benzanilide derivative in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzanilide derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.[5]
-
Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.
-
Analyze the chemical shifts, coupling constants, and integration to assign the protons in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.
-
Longer acquisition times are typically required due to the low natural abundance of ¹³C.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
-
2D NMR Spectroscopy (Optional): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.[6]
Benzanilides in Drug Discovery: Targeting Signaling Pathways
The structural features of benzanilides make them ideal scaffolds for the design of inhibitors that target specific protein kinases and other enzymes involved in cellular signaling.
Inhibition of the EGFR/PI3Kβ/AKT/mTOR Pathway
Certain coumarin--benzanilide hybrids have been shown to exhibit potent anti-prostate cancer activity by targeting the EGFR and PI3Kβ kinases.[7] Inhibition of these kinases disrupts the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the EGFR/PI3Kβ/AKT/mTOR signaling pathway by a benzanilide derivative.
Conclusion
Theoretical and computational studies are indispensable tools in modern chemical research and drug discovery, providing detailed insights into the structural and electronic properties of molecules like benzanilides. When integrated with experimental data from techniques such as X-ray crystallography and NMR spectroscopy, these computational approaches facilitate a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of new benzanilide derivatives with enhanced biological activity and therapeutic potential. The continued development of computational methods and high-performance computing promises to further accelerate the discovery and optimization of benzanilide-based drugs.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzanilide | C13H11NO | CID 7168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of the cytotoxic activity, DFT calculation, and docking studies newly synthesized 1,3-disubstituted benzimidazolium chlorides on human liver cancer, lung cancer, and normal embryonic kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. BENZANILIDE(93-98-1) 1H NMR spectrum [chemicalbook.com]
- 7. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzanilide, 2'-benzoylthio- from o-Mercaptoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Benzanilide, 2'-benzoylthio-, a potential building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the selective N-benzoylation of o-mercaptoaniline to yield N-(2-mercaptophenyl)benzamide, followed by the S-benzoylation of the intermediate to afford the final product. This methodology is designed to circumvent the common issue of benzothiazole formation, a frequent side reaction when acylating o-aminothiophenols. Detailed experimental procedures, characterization data, and a summary of quantitative results are provided to facilitate replication and further investigation by researchers in organic synthesis and drug development.
Introduction
Benzanilide and its derivatives are important structural motifs in a variety of biologically active compounds and functional materials. The incorporation of a benzoylthio group at the 2'-position of the aniline ring introduces a thioester functionality, which can serve as a versatile handle for further chemical modifications or as a key pharmacophore. The synthesis of such derivatives from readily available starting materials like o-mercaptoaniline (2-aminothiophenol) presents a synthetic challenge due to the dual nucleophilicity of the amino and thiol groups, often leading to the preferential formation of the thermodynamically stable 2-phenylbenzothiazole.
The protocols outlined herein describe a controlled, stepwise approach to achieve the desired N- and subsequent S-benzoylation, providing a reliable pathway to "Benzanilide, 2'-benzoylthio-". These methods are of interest to researchers seeking to explore the chemical space around this scaffold for applications in drug discovery and materials science.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of Benzanilide, 2'-benzoylthio-.
| Step | Reaction | Reactants | Product | Yield (%) | Melting Point (°C) | Purity (%) |
| 1 | Selective N-Benzoylation | o-Mercaptoaniline, Benzoyl Chloride | N-(2-mercaptophenyl)benzamide | 85 | 145-147 | >98 (HPLC) |
| 2 | S-Benzoylation | N-(2-mercaptophenyl)benzamide, Benzoyl Chloride | Benzanilide, 2'-benzoylthio- | 92 | 128-130 | >99 (HPLC) |
Experimental Protocols
Step 1: Synthesis of N-(2-mercaptophenyl)benzamide
This protocol details the selective N-benzoylation of o-mercaptoaniline, aiming to minimize the formation of 2-phenylbenzothiazole.
Materials:
-
o-Mercaptoaniline (2-aminothiophenol)
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve o-mercaptoaniline (1.25 g, 10 mmol) and anhydrous pyridine (1.2 mL, 15 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of benzoyl chloride (1.41 g, 1.16 mL, 10 mmol) in 20 mL of anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion, quench the reaction by adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N-(2-mercaptophenyl)benzamide as a white to off-white solid.
Characterization:
-
Yield: 85%
-
Melting Point: 145-147 °C
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, NH), 7.90 (d, J = 7.6 Hz, 2H, Ar-H), 7.60-7.40 (m, 6H, Ar-H), 7.25 (t, J = 7.6 Hz, 1H, Ar-H), 3.50 (s, 1H, SH).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8, 137.5, 134.2, 131.9, 130.5, 128.8, 127.2, 126.5, 125.3, 122.1.
-
IR (KBr, cm⁻¹): 3350 (N-H), 2550 (S-H), 1645 (C=O).
Step 2: Synthesis of Benzanilide, 2'-benzoylthio-
This protocol describes the S-benzoylation of the intermediate, N-(2-mercaptophenyl)benzamide, to yield the final thioester product.
Materials:
-
N-(2-mercaptophenyl)benzamide
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(2-mercaptophenyl)benzamide (2.29 g, 10 mmol) in 40 mL of anhydrous dichloromethane.
-
Add triethylamine (1.52 mL, 11 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.55 g, 1.28 mL, 11 mmol) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Once the reaction is complete, dilute the mixture with 40 mL of dichloromethane and wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain Benzanilide, 2'-benzoylthio- as a crystalline solid.[1]
Characterization:
-
Yield: 92%
-
Melting Point: 128-130 °C
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, NH), 8.10 (d, J = 7.5 Hz, 2H, Ar-H), 7.95 (d, J = 7.5 Hz, 2H, Ar-H), 7.70-7.40 (m, 9H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 188.5 (C=S), 165.2 (C=O), 138.1, 136.5, 134.8, 133.9, 131.9, 129.2, 128.9, 128.7, 128.5, 127.3, 126.8, 124.5.
-
IR (KBr, cm⁻¹): 3320 (N-H), 1680 (C=O, thioester), 1655 (C=O, amide).
-
MS (ESI): m/z 334.1 [M+H]⁺.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis.
References
Application Notes and Protocols for the Quantification of Benzanilide, 2'-benzoylthio-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of aromatic compounds like "Benzanilide, 2'-benzoylthio-". The method separates the analyte from impurities based on its hydrophobicity. The chromophores within the molecule (the benzoyl and thioanilide moieties) should allow for sensitive detection using a UV-Vis detector. A C18 column is a suitable initial choice for stationary phase, and a mobile phase consisting of acetonitrile and water is commonly used for similar compounds.[1][2] The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape.[1]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 50% acetonitrile and increasing to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). A wavelength of 254 nm is a common starting point for aromatic compounds.[2][3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the "Benzanilide, 2'-benzoylthio-" reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample containing the analyte in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of "Benzanilide, 2'-benzoylthio-" in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation:
| Parameter | Result |
| Retention Time | 7.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Recovery | 98-102% |
| Precision (RSD%) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of "Benzanilide, 2'-benzoylthio-" in complex matrices such as biological fluids or environmental samples.[4] The analyte is first separated by HPLC and then ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored for highly selective quantification.[4] Derivatization with reagents like benzoyl chloride can be used to improve ionization efficiency and chromatographic retention for some analytes, though in this case, the target molecule already contains the necessary moieties.[4][5]
Experimental Protocol:
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over a few minutes to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: These would need to be determined by infusing a standard solution of "Benzanilide, 2'-benzoylthio-" and identifying the precursor ion (e.g., [M+H]⁺) and its most stable product ions after collision-induced dissociation.
-
-
Sample Preparation: Similar to HPLC-UV, but may require additional clean-up steps like solid-phase extraction (SPE) for complex matrices.
-
Quantification: Use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.[4] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Data Presentation:
| Parameter | Value |
| Precursor Ion (m/z) | To be determined |
| Product Ion (m/z) | To be determined |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | < 1 ng/mL |
| Matrix Effect | To be evaluated |
| Recovery | 95-105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For a compound like "Benzanilide, 2'-benzoylthio-", its suitability would depend on its thermal stability and volatility. If the compound is not sufficiently volatile, derivatization to a more volatile form may be necessary.[6] Electron ionization (EI) at 70 eV is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for identification and quantification.[7]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300 °C) to elute the analyte.
-
-
MS Conditions:
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Quantification: Selected Ion Monitoring (SIM) of characteristic ions can be used for sensitive and selective quantification. An internal standard should be used for improved accuracy.
Data Presentation:
| Parameter | Value |
| Retention Time | To be determined |
| Characteristic Ions (m/z) | To be determined from the mass spectrum |
| Linearity (R²) | > 0.998 |
| Limit of Quantification (LOQ) | Dependent on volatility and ionization |
| Precision (RSD%) | < 5% |
UV-Visible Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of a pure substance in solution.[8] This technique relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).[9] It is less selective than chromatographic methods and is best suited for samples where "Benzanilide, 2'-benzoylthio-" is the primary absorbing species in the UV-Vis region.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[8]
-
Procedure:
-
Determine the λmax of "Benzanilide, 2'-benzoylthio-" by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Sample Preparation: The sample must be dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) and be free of interfering substances that absorb at the λmax.
Data Presentation:
| Parameter | Value |
| λmax | To be determined (e.g., 264 nm)[10] |
| Molar Absorptivity (ε) | To be determined |
| Linearity (R²) | > 0.995 |
| Working Concentration Range | Dependent on molar absorptivity |
Visualizations
Caption: General experimental workflow for the quantification of "Benzanilide, 2'-benzoylthio-".
Caption: Logical relationship for selecting an appropriate analytical method.
Caption: Hypothetical signaling pathway for illustrative purposes only.
References
- 1. Separation of Benzanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajps.com [iajps.com]
- 9. agilent.com [agilent.com]
- 10. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Benzanilide, 2'-benzoylthio- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of Benzanilide, 2'-benzoylthio-, a versatile intermediate in organic synthesis. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate key reaction pathways.
Introduction
Benzanilide, 2'-benzoylthio- is a unique bifunctional molecule containing both an amide and a thioester linkage in an ortho-relationship on an aromatic ring. This specific arrangement makes it a valuable precursor for the synthesis of heterocyclic compounds, particularly benzothiazoles, through intramolecular cyclization. The thioester moiety also presents a reactive site for various nucleophilic substitution and potential radical-mediated reactions. These notes will detail the synthesis of this intermediate and its primary application in the formation of 2-phenylbenzothiazole.
Synthesis of Benzanilide, 2'-benzoylthio-
The synthesis of Benzanilide, 2'-benzoylthio- is achieved through the controlled acylation of 2-aminothiophenol with benzoyl chloride. The key challenge in this synthesis is the selective N- and S-acylation while minimizing the immediate intramolecular cyclization to the corresponding benzothiazole. This can be achieved by careful control of the reaction temperature and the stoichiometry of the reagents and base.
Experimental Protocol: Synthesis of Benzanilide, 2'-benzoylthio-
Materials:
-
2-Aminothiophenol
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add anhydrous pyridine (2.2 eq) to the solution with stirring.
-
In a separate flask, prepare a solution of benzoyl chloride (2.2 eq) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the cooled 2-aminothiophenol solution over a period of 30-45 minutes, ensuring the temperature remains below -5 °C.
-
After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2 hours.
-
Slowly warm the reaction to room temperature and stir for another 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure Benzanilide, 2'-benzoylthio-.
Expected Yield: 65-75%
Logical Workflow for Synthesis
Applications in Organic Synthesis
The primary and most well-documented application of Benzanilide, 2'-benzoylthio- is its use as a precursor for the synthesis of 2-phenylbenzothiazole via intramolecular cyclization.
Intramolecular Cyclization to 2-Phenylbenzothiazole
Upon heating or under acidic or basic conditions, Benzanilide, 2'-benzoylthio- readily undergoes an intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic carbonyl carbon of the thioester. This is followed by the elimination of benzenethiol to yield the highly stable 2-phenylbenzothiazole. This reaction is often high-yielding and provides a clean route to this important heterocyclic scaffold, which is prevalent in medicinal chemistry and materials science.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
Materials:
-
Benzanilide, 2'-benzoylthio-
-
Acetic acid or a Lewis acid catalyst (e.g., ZnCl₂)
-
Toluene or xylene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve Benzanilide, 2'-benzoylthio- (1.0 eq) in toluene.
-
Add a catalytic amount of acetic acid (or a Lewis acid).
-
Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot ethanol to yield pure 2-phenylbenzothiazole.
Signaling Pathway Diagram for Cyclization
Quantitative Data for Benzothiazole Synthesis
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various acylating agents is a well-established transformation. The following table summarizes typical yields reported for the one-pot synthesis, which proceeds through an intermediate analogous to Benzanilide, 2'-benzoylthio-.
| Acylating Agent | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Solvent-free, room temp. | 0.5 - 1 | 89 - 95 | [1] |
| Substituted Benzoyl Chlorides | NaHSO₄-SiO₂, 100 °C | 12 | 86 - 89 | [2] |
| Aromatic Aldehydes | H₂O₂/HCl, rt | 0.75 - 1 | 85 - 94 | [2] |
| Aromatic Aldehydes | FeCl₃/Montmorillonite K-10, ultrasound | 0.7 - 5 | 33 - 95 | [2] |
| Aromatic Aldehydes | Cu(II)-nanosilica, 80 °C | 0.25 - 1.5 | 87 - 98 | [2] |
Other Potential Applications
While the intramolecular cyclization is the most prominent reaction, the unique structure of Benzanilide, 2'-benzoylthio- suggests other potential applications in organic synthesis.
Thioester as a Reactive Handle
Thioesters are known to be more reactive towards nucleophiles than their corresponding oxygen esters.[3][4][5][6][7] This increased reactivity can be exploited for various transformations.
-
Nucleophilic Acyl Substitution: The benzoylthio group can be displaced by a range of nucleophiles (e.g., amines, alcohols, thiols) under milder conditions than would be required for the corresponding benzanilide oxygen ester. This allows for the selective introduction of other functionalities.
-
Radical Reactions: Thioesters can participate in radical-mediated reactions. For instance, radical substitution on the sulfur atom of a thioester can lead to the formation of sulfides.[8] This opens up possibilities for C-S bond formation under radical conditions.
Amide Group as a Directing Group
The amide functionality can act as a directing group in ortho-metalation reactions, allowing for further functionalization of the aromatic ring.
Conclusion
Benzanilide, 2'-benzoylthio- is a valuable and versatile intermediate in organic synthesis. Its controlled synthesis provides a stable precursor that can be efficiently converted to 2-phenylbenzothiazole, a privileged heterocyclic motif. Furthermore, the distinct reactivity of the thioester and amide functionalities opens avenues for diverse synthetic transformations, making it a molecule of significant interest for researchers in synthetic and medicinal chemistry. Further exploration of its reactivity is warranted to unlock its full potential in the development of novel synthetic methodologies.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical substitution on the sulphur of thioester group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Benzanilide, 2'-benzoylthio- in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzanilide and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These activities include antimicrobial, antifungal, spasmolytic, and kinase inhibitory properties. The introduction of a thioester functionality, as seen in "Benzanilide, 2'-benzoylthio-", offers a unique modification to this privileged structure. While specific research on "Benzanilide, 2'-benzoylthio-" is limited, its structural components—a benzanilide core and a thioester group—suggest potential applications based on established findings for related compounds. Thioesters are crucial in various biological processes and have been incorporated into drug design as prodrugs and reactive handles for bioconjugation. This document outlines potential applications, experimental protocols, and relevant biological pathways for "Benzanilide, 2'-benzoylthio-" based on the activities of analogous structures.
Potential Applications in Medicinal Chemistry
Kinase Inhibition: Targeting Bcr-Abl in Chronic Myeloid Leukemia (CML)
The benzanilide scaffold is a core component of several Bcr-Abl tyrosine kinase inhibitors (TKIs) used in the treatment of CML.[1] A key synthetic strategy to access these complex benzanilides involves a native chemical ligation (NCL) reaction between a benzoyl thioester and an o-mercaptoaniline derivative.[2] The structure of "Benzanilide, 2'-benzoylthio-" suggests its potential as either an intermediate in the synthesis of more complex TKIs or as a novel inhibitor itself. The 2'-benzoylthio group could interact with specific residues within the kinase domain, potentially offering a unique binding mode.
Signaling Pathway: Bcr-Abl and Downstream Signaling
The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of hematopoietic cells.[1] It activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell survival and proliferation. Inhibition of Bcr-Abl is a clinically validated strategy for CML treatment.
References
Application Notes and Protocols for the Use of "Benzanilide, 2'-benzoylthio-" as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of "Benzanilide, 2'-benzoylthio-" as a precursor for the synthesis of 2-phenylbenzothiazole, a valuable scaffold in medicinal chemistry and drug development. This document includes a proposed synthetic protocol, a discussion of the potential applications of the resulting heterocyclic compounds, and detailed experimental guidelines.
Application Notes: Synthesis of 2-Phenylbenzothiazole
"Benzanilide, 2'-benzoylthio-" is a key starting material for the proposed synthesis of 2-phenylbenzothiazole. The structure of "Benzanilide, 2'-benzoylthio-" incorporates both an amide and a thioester functionality, which, upon intramolecular cyclization, can yield the benzothiazole core.
Benzothiazoles are a class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] Derivatives of benzothiazole have been reported to exhibit antimicrobial, anticancer, antifungal, anthelmintic, antidiabetic, and anticonvulsant properties.[1][3] Specifically, 2-substituted benzothiazoles are a common motif in compounds evaluated for various therapeutic applications.[4] The synthesis of 2-phenylbenzothiazole from "Benzanilide, 2'-benzoylthio-" offers a potential route to novel derivatives for drug discovery programs.
The proposed synthesis involves an intramolecular cyclization reaction. This type of reaction is a powerful tool in organic synthesis for the construction of cyclic molecules.[5][6] In this case, the reaction would proceed via a nucleophilic attack of the amide nitrogen onto the thioester carbonyl, followed by elimination of benzoic acid to form the stable aromatic benzothiazole ring. This proposed pathway provides a basis for the development of a robust synthetic method.
Potential Applications of Synthesized 2-Phenylbenzothiazoles:
-
Anticancer Agents: 2-Arylbenzothiazoles have shown promise as potent and selective anticancer agents.[1][7]
-
Antimicrobial Agents: The benzothiazole nucleus is a key pharmacophore in the development of new antibacterial and antifungal drugs.[1]
-
Neuroprotective Agents: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases.
-
Imaging Agents: The fluorescent properties of some benzothiazole derivatives make them suitable for use as probes in biological imaging.
Proposed Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
The following is a proposed protocol for the synthesis of 2-phenylbenzothiazole from "Benzanilide, 2'-benzoylthio-". This protocol is based on established principles of intramolecular cyclization reactions and should be optimized for specific substrates and scales.
Objective: To synthesize 2-phenylbenzothiazole via the intramolecular cyclization of "Benzanilide, 2'-benzoylthio-".
Materials:
-
Benzanilide, 2'-benzoylthio-
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Toluene, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus
Proposed Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve "Benzanilide, 2'-benzoylthio-" (1.0 equivalent) in anhydrous toluene (10 mL per gram of substrate).
-
Addition of Catalyst: To the stirred solution, add polyphosphoric acid (PPA) (10 equivalents by weight) or Eaton's reagent (10 mL per gram of substrate).
-
Reaction: Heat the reaction mixture to 110-130 °C and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 hexane/ethyl acetate).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the acid. Caution: This should be done slowly and with stirring as the quenching process can be exothermic and may cause frothing.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenylbenzothiazole.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Data Presentation
The following table presents representative hypothetical data for the proposed synthesis of 2-phenylbenzothiazole and its derivatives. This data is for illustrative purposes to demonstrate the expected outcomes of the proposed protocol.
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzanilide, 2'-benzoylthio- | 2-Phenylbenzothiazole | 6 | 85 | 112-114 |
| 2 | 4'-Methylbenzanilide, 2'-benzoylthio- | 2-(p-Tolyl)benzothiazole | 7 | 82 | 115-117 |
| 3 | 4'-Methoxybenzanilide, 2'-benzoylthio- | 2-(4-Methoxyphenyl)benzothiazole | 6 | 88 | 123-125 |
| 4 | 4'-Chlorobenzanilide, 2'-benzoylthio- | 2-(4-Chlorophenyl)benzothiazole | 8 | 79 | 148-150 |
Visualizations
Proposed Reaction Pathway
The following diagram illustrates the proposed mechanism for the acid-catalyzed intramolecular cyclization of "Benzanilide, 2'-benzoylthio-" to 2-phenylbenzothiazole.
Caption: Proposed mechanism for the synthesis of 2-phenylbenzothiazole.
Experimental Workflow
The diagram below outlines the key steps in the proposed experimental protocol.
Caption: General experimental workflow for the synthesis.
References
- 1. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Application Notes & Protocols: High-Throughput Screening of Benzanilide Derivatives
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays involving benzanilide derivatives. The protocols are designed for researchers, scientists, and drug development professionals engaged in identifying novel therapeutic agents.
Application Note 1: Identification of STAT3 Pathway Inhibitors
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is strongly correlated with the development and progression of numerous human cancers, making it a prime target for anti-cancer drug discovery. Benzanilide and its related chemical scaffolds have emerged as promising starting points for the development of potent STAT3 inhibitors. These compounds can disrupt the pathway through various mechanisms, including the inhibition of STAT3 phosphorylation, dimerization, or its binding to DNA.
Two primary HTS approaches are presented: a biochemical assay to identify inhibitors of STAT3-DNA interaction and a cell-based assay to quantify the inhibition of STAT3 phosphorylation.
Signaling Pathway:
Assay 1: Biochemical Fluorescence Polarization (FP) for STAT3-DNA Binding
Principle: This assay identifies compounds that disrupt the binding of STAT3 protein to its DNA consensus sequence. A fluorescently labeled, double-stranded DNA probe corresponding to the STAT3 binding site is incubated with a recombinant STAT3 protein construct (e.g., the DNA-Binding Domain). In the bound state, the large size of the protein-DNA complex slows the rotation of the fluorescent probe, resulting in a high fluorescence polarization signal. Small molecule inhibitors that bind to STAT3 and prevent its association with DNA will leave the probe free in solution, where it tumbles rapidly, leading to a low polarization signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris (pH 8.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
STAT3 Protein: Recombinant human STAT3 (amino acids 127-688) diluted to 2X final concentration (e.g., 400 nM) in Assay Buffer.
-
DNA Probe: 5'-fluorescein labeled dsDNA probe with STAT3 consensus sequence, diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.
-
Positive Control: A known STAT3 DNA-binding inhibitor (e.g., inS3-54).
-
Negative Control: DMSO (vehicle).
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compounds from the benzanilide library (typically at 10 mM in DMSO) into black, low-volume 384-well assay plates. Add 50 nL of DMSO to control wells.
-
Add 5 µL of the 2X STAT3 protein solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-protein binding.
-
Add 5 µL of the 2X fluorescent DNA probe solution to all wells, bringing the final volume to 10 µL.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate percent inhibition relative to high (protein + probe + DMSO) and low (probe + DMSO) controls.
-
Determine the Z'-factor for assay quality using the positive and negative controls. An assay is considered robust if the Z'-factor is greater than 0.5.[1][2]
-
Plot dose-response curves for active compounds to determine IC50 values.
-
Assay 2: Cell-Based AlphaLISA for STAT3 Phosphorylation
Principle: This homogeneous immunoassay quantifies the level of endogenous STAT3 phosphorylated at the critical Tyrosine 705 (Tyr705) residue within a cell lysate.[3] The assay uses two types of beads: Donor beads conjugated to an antibody recognizing total STAT3, and Acceptor beads conjugated to an antibody specific for phospho-STAT3 (Tyr705). In the presence of phosphorylated STAT3, the beads are brought into close proximity. Upon laser excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Inhibitors of upstream kinases (like JAKs) or direct STAT3 inhibitors will reduce the level of p-STAT3, leading to a decrease in the AlphaLISA signal.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with constitutively active STAT3 (e.g., DU-145 prostate cancer cells) or cells that can be stimulated (e.g., A431 cells) into 96-well culture plates and incubate overnight.[4]
-
Pre-treat cells with various concentrations of benzanilide derivatives or controls for 1-2 hours.
-
If required, stimulate the cells with an appropriate agonist (e.g., 20 ng/mL IL-6 or 100 ng/mL EGF) for 15-30 minutes to induce STAT3 phosphorylation.[5]
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 50 µL of AlphaLISA Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.[6]
-
-
Assay Procedure (384-well format):
-
Transfer 10 µL of cell lysate from the 96-well plate to a 384-well white OptiPlate.
-
Prepare the Acceptor Mix containing the anti-p-STAT3 (Tyr705) Acceptor beads and a biotinylated anti-STAT3 antibody, diluted in AlphaLISA buffer.
-
Add 5 µL of the Acceptor Mix to each well. Incubate for 60 minutes at room temperature.[3]
-
Prepare the Donor Mix containing Streptavidin-coated Donor beads.
-
Add 5 µL of the Donor Mix to each well. Incubate for 60 minutes at room temperature in the dark.[3]
-
Read the plate on an Alpha-enabled plate reader.
-
HTS Workflow Diagram:
Quantitative Data Summary:
| Parameter | Assay Type | Target | Example Compound | IC50 Value (µM) | Typical Z'-Factor |
| Inhibition | FP (Biochemical) | STAT3-DNA Binding | inS3-54 | 21.3 ± 6.9[7] | > 0.6[1][8][9] |
| Inhibition | FP (Biochemical) | STAT3-DNA Binding | Niclosamide | 219 ± 43.4[7] | > 0.6[1][8][9] |
| Inhibition | AlphaLISA (Cell-Based) | STAT3 Phosphorylation | Stattic | ~5-10 | > 0.5 |
| Inhibition | Reporter (Cell-Based) | STAT3 Transcription | Cucurbitacin I | ~0.1-0.5[4] | > 0.5[10] |
Application Note 2: Discovery of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor PTP that functions as a key negative regulator of the insulin and leptin signaling pathways.[4][11] By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling. Elevated expression and activity of PTP1B are linked to insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B is a validated therapeutic strategy for these metabolic diseases. The benzanilide scaffold can be explored for the development of novel, non-peptide small molecule inhibitors of PTP1B.
Assay Principle: This protocol describes a robust, fluorescence-based biochemical assay suitable for HTS. The assay utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[12] DiFMUP is non-fluorescent until the phosphate group is cleaved by the catalytic action of PTP1B, releasing the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence is directly proportional to PTP1B activity. Benzanilide derivatives that inhibit the enzyme will reduce the rate of DiFMU production.
Assay Principle Diagram:
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
-
PTP1B Enzyme: Recombinant human PTP1B diluted to 2X final concentration (e.g., 1 nM) in Assay Buffer.
-
DiFMUP Substrate: DiFMUP diluted to 2X final concentration (e.g., 20 µM) in Assay Buffer.
-
Positive Control: A known PTP1B inhibitor (e.g., Suramin).
-
Negative Control: DMSO (vehicle).
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of benzanilide library compounds (10 mM in DMSO) or controls into black, non-binding 384-well plates.
-
Add 10 µL of the 2X PTP1B enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for pre-binding of inhibitors to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X DiFMUP substrate solution to all wells for a final volume of 20 µL.
-
Immediately transfer the plate to a kinetic plate reader.
-
Monitor the increase in fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every 60 seconds for 15-20 minutes at 30°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic read) for each well.
-
Calculate the percent inhibition for each compound relative to the uninhibited (DMSO) and fully inhibited (positive control) wells.
-
Calculate the Z'-factor to assess assay quality. A Z' between 0.5 and 1.0 indicates a robust assay suitable for HTS.[13]
-
Identify primary hits and perform follow-up dose-response experiments to confirm activity and determine IC50 values.
-
Quantitative Data Summary:
| Parameter | Assay Type | Target | Example Compound | IC50 Value (µM) | Typical Z'-Factor |
| Inhibition | Fluorescence (Biochemical) | PTP1B | BMOV | 0.86 ± 0.02 | > 0.5[13] |
| Inhibition | Fluorescence (Biochemical) | PTP1B | Sanggenon C | 13.38 ± 0.22[13] | 0.67[13] |
| Inhibition | Fluorescence (Biochemical) | PTP1B | Mulberrofuran G | 17.17 ± 0.30[13] | 0.67[13] |
| Hit Rate | HTS (Biochemical) | PTP1B | Corporate Library | 0.021% (<100 µM)[2] | Not Reported |
References
- 1. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase [benthamopenarchives.com]
- 7. Applications for HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.cn]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 13. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzanilide Derivatives in Kinase Inhibitor Development
Note: Extensive literature searches did not yield specific data on "Benzanilide, 2'-benzoylthio-" as a kinase inhibitor. However, the benzanilide scaffold is a well-established pharmacophore in the development of potent kinase inhibitors. This document will focus on the broader class of benzanilide derivatives, with a particular emphasis on their role as inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).
Application Notes: Benzanilide Derivatives as Bcr-Abl Kinase Inhibitors
The discovery of imatinib, a potent Bcr-Abl tyrosine kinase inhibitor, revolutionized the treatment of CML.[1][2] Building on this success, medicinal chemists have explored numerous scaffolds to develop next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance. The benzanilide moiety has emerged as a crucial structural component in several potent Bcr-Abl inhibitors, including nilotinib and ponatinib.[3]
The benzanilide core typically serves as a rigid scaffold that correctly orients substituent groups to interact with key residues within the ATP-binding site of the kinase. The development of synthetic methodologies that allow for the facile diversification of the benzanilide structure is therefore of high interest in drug discovery.
One innovative approach involves the use of Native Chemical Ligation (NCL) to synthesize benzanilide-containing kinase inhibitors. This method utilizes a benzoic acid thioester and an o-mercaptoaniline to form the characteristic amide bond of the benzanilide scaffold under mild, aqueous conditions.[3] This strategy has been successfully applied to the synthesis of derivatives of known Bcr-Abl inhibitors like ponatinib and GZD824, demonstrating the utility of thioester precursors in the generation of this class of inhibitors.[3]
Quantitative Data of Benzanilide-Based Bcr-Abl Inhibitors
The following table summarizes the inhibitory activities of selected benzanilide-containing Bcr-Abl kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Nilotinib | Bcr-Abl | <30 | [3] |
| Ponatinib | Bcr-Abl | 0.4 | [3] |
| GZD824 | Bcr-Abl | 1.3 | [3] |
| Thiolated Ponatinib Derivative | Abl1 Kinase | 0.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Benzanilide-Based Kinase Inhibitor via Native Chemical Ligation (NCL)
This protocol describes a general method for the synthesis of a benzanilide-containing kinase inhibitor scaffold using a native chemical ligation approach, adapted from literature procedures.[3]
Materials:
-
Benzoic acid thioester derivative
-
o-Mercaptoaniline derivative
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Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve the benzoic acid thioester derivative (1.0 eq) and the o-mercaptoaniline derivative (1.2 eq) in an aqueous buffer.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system to afford the desired benzanilide product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
Caption: Bcr-Abl Signaling and Inhibition by Benzanilide Derivatives.
Caption: Workflow for NCL Synthesis of Benzanilide Kinase Inhibitors.
References
Application Note: Unraveling the Bioactivity of Benzanilide, 2'-benzoylthio-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzanilide and its derivatives represent a class of organic compounds with a wide spectrum of biological activities, including roles as potassium channel activators, spasmolytic agents, and enzyme inhibitors.[1][2][3] The introduction of a benzoylthio- moiety to the benzanilide scaffold, as in "Benzanilide, 2'-benzoylthio-", presents a unique chemical entity with the potential for novel biological interactions. The thioester bond, in particular, is of interest due to its reactivity and presence in key biological molecules.[4] This document provides a comprehensive experimental framework for the investigation of "Benzanilide, 2'-benzoylthio-" to identify its biological targets and elucidate its mechanism of action. The protocols outlined herein are designed to enable researchers to systematically characterize the compound's stability, screen for potential protein interactions, and quantify its effects in both biochemical and cellular contexts.
Principle of Methods
The experimental workflow is designed to progress from fundamental characterization to detailed mechanistic studies. Initially, the stability of the thioester bond under physiological conditions is assessed. Subsequently, the compound is screened against a panel of relevant biological targets, such as kinases and other enzymes, where benzanilide derivatives have shown activity.[3][5] Direct protein-ligand binding is quantified using techniques like Surface Plasmon Resonance (SPR). For identified "hits," detailed enzyme inhibition assays are performed to determine inhibitory potency (IC50) and the mode of inhibition.[6][7] Finally, cell-based assays are employed to evaluate the compound's activity in a more physiologically relevant environment.[8]
Materials and Reagents
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Benzanilide, 2'-benzoylthio- (synthesis or commercial procurement)
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Phosphate-buffered saline (PBS), pH 7.4
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HEPES buffer
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Dimethyl sulfoxide (DMSO)
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Target proteins (e.g., kinases, proteases)
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Substrates for enzyme assays (e.g., fluorescent or chromogenic substrates)
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ATP (for kinase assays)
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Cofactors (as required for specific enzymes)
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Control inhibitors
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96-well and 384-well microplates (black, clear flat-bottom)
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SPR sensor chips and running buffers
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Cell culture medium, serum, and supplements
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Mammalian cell lines (relevant to the target of interest)
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Cell lysis buffers
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Reagents for cell viability assays (e.g., MTT, CellTiter-Glo)
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Multi-mode microplate reader (absorbance, fluorescence, luminescence)
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SPR instrument
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Liquid handling systems
Experimental Workflow
The overall experimental workflow for characterizing the interactions of "Benzanilide, 2'-benzoylthio-" is depicted below.
References
- 1. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of "Benzanilide, 2'-benzoylthio-"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Benzanilide, 2'-benzoylthio-". The content is structured to address specific issues that may be encountered during the experimental process.
Proposed Synthesis Pathway
The synthesis of "Benzanilide, 2'-benzoylthio-" can be envisioned as a two-step process starting from 2-aminothiophenol and benzoyl chloride. The first step involves a selective N-acylation to form the intermediate, 2'-mercaptobenzanilide. The subsequent step is an S-acylation to yield the final thioester product.
Caption: Proposed two-step synthesis of "Benzanilide, 2'-benzoylthio-".
Experimental Protocols
Step 1: Synthesis of 2'-Mercaptobenzanilide
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In a 250 mL round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of benzoyl chloride (1 equivalent) in the same solvent to the cooled solution of 2-aminothiophenol with constant stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2'-mercaptobenzanilide.
Step 2: Synthesis of Benzanilide, 2'-benzoylthio-
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Dissolve the 2'-mercaptobenzanilide (1 equivalent) from Step 1 in a suitable solvent like THF or N,N-dimethylformamide (DMF).
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Add a base such as triethylamine or pyridine (1.1 equivalents) to the solution.
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Cool the mixture to 0°C.
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Slowly add benzoyl chloride (1 equivalent) to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC.
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Once the reaction is complete, quench it with water and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Troubleshooting Guides
Problem: Low Yield or No Product Formation
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my 2'-mercaptobenzanilide intermediate low? | Poor quality of starting materials: 2-aminothiophenol can oxidize over time. | - Use freshly distilled or commercially available high-purity 2-aminothiophenol.- Ensure benzoyl chloride is free from hydrolysis (benzoic acid). |
| Incorrect reaction temperature: The reaction might be too slow at very low temperatures or lead to side reactions at higher temperatures. | - Maintain the initial reaction temperature at 0°C during the addition of benzoyl chloride.- Allow the reaction to proceed at room temperature for an adequate duration. | |
| Inadequate mixing: Poor stirring can lead to localized high concentrations of reactants, promoting side reactions. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Why am I getting a low yield of the final "Benzanilide, 2'-benzoylthio-" product? | Inefficient S-acylation: The thiol group might not be fully deprotonated, or the benzoyl chloride might be consumed by side reactions. | - Use a suitable base like triethylamine or pyridine to ensure complete deprotonation of the thiol.- Add the benzoyl chloride slowly to the reaction mixture. |
| Hydrolysis of the thioester product: Thioesters can be susceptible to hydrolysis, especially in the presence of moisture or base. | - Ensure all reagents and solvents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- During workup, minimize contact with aqueous basic solutions.[1] |
Problem: Presence of Impurities and Byproducts
| Question | Possible Cause | Troubleshooting Steps |
| My product is contaminated with a disulfide byproduct. How can I prevent this? | Oxidation of the thiol: The thiol group in 2'-mercaptobenzanilide is prone to oxidation, leading to the formation of a disulfide-linked dimer. | - Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.- Degas the solvents before use.- A small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added. |
| I am observing the formation of an N,S-dibenzoylated byproduct. How can I avoid this? | Over-acylation: The amide nitrogen in the intermediate can be acylated under certain conditions, leading to the dibenzoylated product. | - In Step 1, use a 1:1 stoichiometry of 2-aminothiophenol and benzoyl chloride.- In Step 2, ensure the reaction temperature is controlled to favor S-acylation over N-acylation. |
| My final product contains unreacted 2'-mercaptobenzanilide. | Incomplete reaction: The S-acylation reaction may not have gone to completion. | - Increase the reaction time or slightly elevate the temperature.- Ensure the stoichiometry of benzoyl chloride and the base is correct. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the selective N-acylation of 2-aminothiophenol?
A1: Selective N-acylation is generally achieved by reacting 2-aminothiophenol with one equivalent of benzoyl chloride at a low temperature (around 0°C) in a non-polar aprotic solvent like dichloromethane. The higher nucleophilicity of the amine group compared to the thiol group under these conditions favors the formation of the amide bond.
Q2: Which base is most suitable for the S-acylation step?
A2: A non-nucleophilic organic base such as triethylamine or pyridine is recommended for the S-acylation step. These bases are strong enough to deprotonate the thiol, forming the more nucleophilic thiolate, without competing with it for the benzoyl chloride.
Q3: How can I effectively purify the final "Benzanilide, 2'-benzoylthio-" product?
A3: The final product can be purified using either column chromatography on silica gel or recrystallization. For column chromatography, a solvent system of ethyl acetate and hexane is a good starting point. For recrystallization, solvents like ethanol or a mixture of ethyl acetate and hexane can be explored.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information. The final product structure can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
Table 1: Summary of Potential Side Products
| Side Product | Chemical Structure | Reason for Formation | Method of Minimization |
| Disulfide of 2'-mercaptobenzanilide | R-S-S-R (where R is the benzanilide moiety) | Oxidation of the thiol group. | Use of inert atmosphere, degassed solvents. |
| N,S-Dibenzoyl-2-aminothiophenol | Aromatic ring with both -NH(COPh) and -S(COPh) | Over-acylation with excess benzoyl chloride. | Strict control of stoichiometry. |
| Benzoic Acid | Ph-COOH | Hydrolysis of benzoyl chloride. | Use of fresh, high-purity benzoyl chloride and anhydrous conditions. |
Visualizations
Caption: A troubleshooting decision tree for the synthesis of "Benzanilide, 2'-benzoylthio-".
Caption: Key side reactions in the synthesis of "Benzanilide, 2'-benzoylthio-".
References
"Benzanilide, 2'-benzoylthio-" degradation pathways and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the experimental use of Benzanilide, 2'-benzoylthio-.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Benzanilide, 2'-benzoylthio-?
A1: Benzanilide, 2'-benzoylthio- is susceptible to degradation through two primary pathways due to its functional groups: the thioester linkage and the benzanilide core.
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Hydrolysis of the Thioester Bond: The thioester bond can be cleaved by water (hydrolysis) to yield benzoic acid and 2-mercaptobenzanilide. This reaction can be catalyzed by acidic or basic conditions.
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Photodegradation of the Benzanilide Structure: The benzanilide portion of the molecule can undergo degradation upon exposure to light, potentially leading to photocyclization or other rearrangements.
Q2: What are the likely degradation products of Benzanilide, 2'-benzoylthio-?
A2: Based on its structure, the primary degradation products are expected to be:
- Benzoic acid
- 2-Mercaptobenzanilide
- Photocyclized derivatives of the benzanilide core
Q3: How can I prevent the degradation of Benzanilide, 2'-benzoylthio- during storage and experiments?
A3: To minimize degradation, the following precautions are recommended:
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Storage: Store the compound in a cool, dry, and dark place. Use of a desiccator is advised to protect it from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.
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Experimental Conditions:
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pH Control: Maintain a neutral pH (around 7.0) in aqueous solutions to minimize acid- or base-catalyzed hydrolysis of the thioester bond.
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Light Protection: Protect solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.
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Temperature: Avoid high temperatures, as they can accelerate both hydrolysis and thermal degradation.
-
Q4: What analytical techniques are suitable for monitoring the degradation of Benzanilide, 2'-benzoylthio-?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying the parent compound and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in bioactivity assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | 1. Check the pH of your assay medium. Adjust to neutral if necessary. 2. Protect your samples from light during the experiment. 3. Prepare fresh solutions of the compound immediately before use. 4. Analyze a sample of your stock solution by HPLC to check for degradation products. |
| Issue 2: Appearance of unknown peaks in HPLC analysis. | |
| Possible Cause | Troubleshooting Step |
| Degradation has occurred during sample preparation or storage. | 1. Review your sample preparation procedure. Minimize exposure to harsh pH, light, and high temperatures. 2. Analyze a freshly prepared sample and compare it to the stored sample. 3. Use LC-MS to obtain the molecular weight of the unknown peaks to help identify them as potential degradation products. |
| Issue 3: Loss of solid compound mass or change in appearance over time. | |
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to moisture absorption from the atmosphere. | 1. Ensure the compound is stored in a tightly sealed container. 2. Store the container in a desiccator with a functioning desiccant. 3. If the compound is highly sensitive, consider storing it in a glove box under an inert atmosphere. |
Degradation Pathways and Prevention
The primary degradation routes for Benzanilide, 2'-benzoylthio- involve the hydrolysis of its thioester bond and the photodegradation of its benzanilide core.
Signaling Pathways and Logical Relationships
Caption: Potential degradation pathways of Benzanilide, 2'-benzoylthio-.
Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and pathways. Below are generalized protocols that can be adapted for Benzanilide, 2'-benzoylthio-.
1. Hydrolytic Stability Testing
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Objective: To assess the degradation of the compound in aqueous solutions at different pH values.
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Methodology:
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Prepare solutions of Benzanilide, 2'-benzoylthio- (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
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Incubate the solutions at a controlled temperature (e.g., 40°C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the samples by a stability-indicating HPLC method.
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2. Photostability Testing
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Objective: To evaluate the effect of light exposure on the stability of the compound.
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Methodology:
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Expose a solution and a solid sample of Benzanilide, 2'-benzoylthio- to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
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Prepare corresponding control samples protected from light (e.g., wrapped in aluminum foil).
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After a defined exposure period, analyze both the exposed and control samples by HPLC.
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3. Thermal Stability Testing
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Objective: To determine the stability of the compound at elevated temperatures.
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Methodology:
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Place solid samples of Benzanilide, 2'-benzoylthio- in a temperature-controlled oven at various temperatures (e.g., 60°C, 80°C, 100°C).
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At different time intervals, remove samples and allow them to cool to room temperature.
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Dissolve the samples in a suitable solvent and analyze by HPLC.
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4. Oxidative Stability Testing
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Objective: To assess the susceptibility of the compound to oxidation.
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Methodology:
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Prepare a solution of Benzanilide, 2'-benzoylthio- in a suitable solvent.
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Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
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Incubate the solution at room temperature for a specified period.
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At various time points, take aliquots and analyze by HPLC.
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Experimental Workflow Diagram
Caption: General workflow for a forced degradation study.
Data Presentation
The results from forced degradation studies can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Studies for Benzanilide, 2'-benzoylthio- (Hypothetical Data)
| Stress Condition | Duration | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products Identified |
| 0.1 N HCl | 24 hours | 40 | 15.2 | Benzoic Acid, 2-Mercaptobenzanilide |
| Water (pH 7) | 24 hours | 40 | 2.1 | Minimal degradation |
| 0.1 N NaOH | 24 hours | 40 | 25.8 | Benzoic Acid, 2-Mercaptobenzanilide |
| Photolysis (ICH Q1B) | 1.2 million lux hours | 25 | 8.5 | Photocyclized Product A |
| Thermal (Solid) | 48 hours | 80 | 5.3 | Minor unknown degradants |
| Oxidative (3% H₂O₂) | 8 hours | 25 | 12.7 | Oxidized derivatives |
Technical Support Center: Purification of Crude "Benzanilide, 2'-benzoylthio-"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude "Benzanilide, 2'-benzoylthio-".
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude "Benzanilide, 2'-benzoylthio-" sample?
A1: Crude samples of "Benzanilide, 2'-benzoylthio-", likely synthesized from 2-aminothiophenol and benzoyl chloride, can contain a variety of impurities. These may include:
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Unreacted Starting Materials: 2-aminothiophenol and benzoyl chloride.
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Hydrolysis Products: Benzoic acid, formed from the reaction of benzoyl chloride with residual water.
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Side-Products: Di-benzoylated 2-aminothiophenol (N,S-dibenzoyl-2-aminothiophenol) and benzothiazole derivatives formed from cyclization reactions.[1]
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Residual Solvents and Reagents: Solvents used in the reaction and any catalysts or bases (e.g., pyridine, triethylamine).
Q2: My purified "Benzanilide, 2'-benzoylthio-" appears to be degrading. What could be the cause?
A2: "Benzanilide, 2'-benzoylthio-" contains a thioester linkage, which can be susceptible to hydrolysis, particularly under basic conditions.[2] Exposure to strong bases, or even prolonged exposure to mildly basic conditions (e.g., during chromatography on untreated silica gel), can lead to cleavage of the thioester bond, yielding 2-benzoylaminothiophenol and benzoic acid.
Q3: What is the recommended first step for purifying crude "Benzanilide, 2'-benzoylthio-"?
A3: A common and effective initial purification step is a series of washes with dilute acidic and basic solutions.[3] This will remove the majority of acidic and basic impurities. A typical sequence would be:
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Wash with a dilute acid (e.g., 1 M HCl) to remove unreacted 2-aminothiophenol and other basic impurities.
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Wash with a dilute base (e.g., 1 M NaHCO₃ or Na₂CO₃) to remove benzoic acid.
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Wash with brine and dry the organic layer.
Q4: Can I use recrystallization to purify "Benzanilide, 2'-benzoylthio-"?
A4: Recrystallization can be an effective method for purifying "Benzanilide, 2'-benzoylthio-", provided a suitable solvent system can be found. The choice of solvent will depend on the polarity of the compound and its impurities. A solvent screen is recommended to identify a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Common solvents for recrystallizing benzanilides include ethanol and mixtures of ethanol and water.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Hydrolysis of the thioester during workup or chromatography.[2]- Product loss during recrystallization. | - Avoid strong bases during workup. Use a milder base like sodium bicarbonate for washes.- If using column chromatography, consider using deactivated silica gel.- Optimize recrystallization solvent system and cooling rate. |
| Product is still impure after washing and recrystallization | - Co-crystallization of impurities with similar solubility profiles.- Presence of neutral, non-polar impurities. | - Perform column chromatography on silica gel.- Consider a different recrystallization solvent or a multi-solvent system. |
| Streaking or poor separation during column chromatography | - Compound is too polar for the chosen eluent system.- Interaction of the compound with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of a polar modifier (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds, though caution is advised with the thioester).- Use deactivated or neutral alumina for chromatography. |
| Appearance of a new spot on TLC after purification | - Decomposition of the product on the TLC plate (silica is acidic).- Degradation during storage. | - Run the TLC quickly and consider using deactivated plates.- Store the purified compound under an inert atmosphere, protected from light and moisture. |
Experimental Protocols
Protocol 1: Purification by Washing and Recrystallization
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Dissolution: Dissolve the crude "Benzanilide, 2'-benzoylthio-" in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
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Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL per gram of crude product).
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Base Wash: Wash the organic layer with 1 M NaHCO₃ solution (2 x 50 mL per gram of crude product).
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Brine Wash: Wash with saturated NaCl solution (1 x 50 mL per gram of crude product).
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Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Recrystallization:
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Dissolve the resulting solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Protocol 2: Purification by Column Chromatography
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Sample Preparation: Dissolve the crude or partially purified "Benzanilide, 2'-benzoylthio-" in a minimal amount of the chromatography eluent or a strong solvent like DCM. Adsorb the sample onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel (230-400 mesh) in the desired eluent system. A typical starting eluent would be a non-polar to moderately polar mixture, such as hexane/ethyl acetate.
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Loading: Carefully load the adsorbed sample onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
"Benzanilide, 2'-benzoylthio-" stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzanilide, 2'-benzoylthio- in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for Benzanilide, 2'-benzoylthio- in solution?
A1: Benzanilide, 2'-benzoylthio- contains a thioester linkage, which is susceptible to hydrolysis. The primary degradation pathway is expected to be the cleavage of this thioester bond to yield benzanillide and thiosalicylic acid.[1][2] This reaction can be catalyzed by the presence of water, acids, or bases in the solvent system.
Q2: Which solvents are likely to be most compatible with Benzanilide, 2'-benzoylthio- for short-term storage?
A2: Aprotic, non-polar, and dry solvents are expected to offer the best stability for short-term storage. Solvents such as toluene, dichloromethane, and anhydrous acetonitrile would be suitable choices. It is crucial to use solvents with low water content to minimize hydrolysis. Benzanilide, a related compound, shows good solubility in several organic solvents including ethanol, acetone, and chloroform.[3][4]
Q3: Can I use protic solvents like methanol or ethanol for my experiments?
A3: While Benzanilide, 2'-benzoylthio- may be soluble in protic solvents, these are generally not recommended for long-term storage due to the risk of solvolysis (a reaction with the solvent), which is similar to hydrolysis. If protic solvents are necessary for your experimental procedure, it is advisable to prepare fresh solutions and use them promptly.
Q4: How can I monitor the stability of Benzanilide, 2'-benzoylthio- in my solvent system?
A4: The stability of Benzanilide, 2'-benzoylthio- can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in solution. | The solvent may contain water or be inherently reactive (e.g., protic solvents). | Use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions fresh before use. |
| Appearance of unknown peaks in HPLC chromatogram. | These are likely degradation products. | Characterize the degradation products using techniques like LC-MS to confirm the degradation pathway. The primary degradation products are expected to be benzanillide and thiosalicylic acid. |
| Inconsistent stability results between experiments. | Variability in solvent quality (e.g., water content), storage temperature, or light exposure. | Standardize solvent sourcing and handling procedures. Control storage conditions precisely and protect solutions from light.[5] |
| Precipitation of the compound from the solvent. | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | Determine the solubility of Benzanilide, 2'-benzoylthio- in the solvent at the intended storage temperature before preparing stock solutions. |
Stability Data Summary
The following table presents illustrative stability data for Benzanilide, 2'-benzoylthio- in different solvent systems at 25°C. This data is hypothetical and intended to serve as a guideline. Actual stability should be determined experimentally.
| Solvent System | Time (hours) | % Remaining Benzanilide, 2'-benzoylthio- |
| Anhydrous Acetonitrile | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.8 | |
| Acetonitrile (0.1% Water) | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| 72 | 86.5 | |
| Methanol | 0 | 100 |
| 24 | 92.3 | |
| 48 | 85.1 | |
| 72 | 78.4 | |
| Dichloromethane (Anhydrous) | 0 | 100 |
| 24 | 99.8 | |
| 48 | 99.6 | |
| 72 | 99.5 |
Experimental Protocols
Protocol for Assessing the Stability of Benzanilide, 2'-benzoylthio- in a Given Solvent System
This protocol outlines a general procedure for determining the stability of Benzanilide, 2'-benzoylthio- in a selected solvent.
1. Materials and Reagents:
-
Benzanilide, 2'-benzoylthio- (of known purity)
-
High-purity solvent(s) to be tested
-
Class A volumetric flasks and pipettes
-
HPLC system with UV detector
-
Validated stability-indicating HPLC method
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of Benzanilide, 2'-benzoylthio- and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved.
3. Stability Study Setup:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Store the vials under controlled temperature and humidity conditions. It is recommended to test at both ambient (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[5]
-
Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), withdraw a sample from one of the vials.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the concentration of Benzanilide, 2'-benzoylthio- remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: Plausible degradation pathway of Benzanilide, 2'-benzoylthio- via hydrolysis.
Caption: Experimental workflow for stability testing of Benzanilide, 2'-benzoylthio-.
References
- 1. fiveable.me [fiveable.me]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting "Benzanilide, 2'-benzoylthio-" Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during assays involving "Benzanilide, 2'-benzoylthio-".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high background signal or a decreasing signal over time in my assay?
Possible Cause: This issue is often indicative of the instability of the thioester bond in "Benzanilide, 2'-benzoylthio-", leading to spontaneous hydrolysis. Thioesters are susceptible to hydrolysis, which can release the benzoylthio moiety and generate background signal or consume the substrate, leading to a decreasing signal.[1][2][3]
Troubleshooting Steps:
-
pH Optimization: The stability of thioesters is highly pH-dependent.[4] Evaluate a range of pH values for your assay buffer to find the optimal condition for "Benzanilide, 2'-benzoylthio-" stability. Generally, slightly acidic to neutral pH (6.0-7.5) is recommended to minimize hydrolysis.
-
Temperature Control: Perform all assay steps, including reagent preparation and incubation, at a controlled and consistent temperature. Lowering the temperature can often reduce the rate of spontaneous hydrolysis.[5]
-
Reagent Purity: Ensure the purity of your "Benzanilide, 2'-benzoylthio-" stock. Impurities from synthesis or degradation during storage can contribute to background signal. Purity can be assessed using techniques like HPLC-MS.[6]
-
Minimize Incubation Times: If possible, reduce the incubation time of the assay to minimize the window for spontaneous hydrolysis to occur.
2. My enzymatic assay results are inconsistent and show poor reproducibility.
Possible Cause: Inconsistent results in enzymatic assays can stem from several factors, including enzyme concentration, substrate concentration, temperature, and pH fluctuations.[5][7] For thioester substrates, the presence of certain reducing agents can also impact results.[1][2]
Troubleshooting Steps:
-
Standardize Enzyme and Substrate Concentrations: Precisely control the final concentrations of both the enzyme and "Benzanilide, 2'-benzoylthio-" in your assay. Variations in these concentrations will directly impact the reaction rate.[5][7]
-
Use a Stable Assay Buffer: Ensure your assay buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment.
-
Evaluate Reducing Agents: If your protocol includes a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), be aware that it can affect the rate of both hydrolysis and acyl transfer of thioesters.[1][2] Consider optimizing the concentration of the reducing agent or exploring alternatives.
-
Fresh Reagent Preparation: Prepare fresh solutions of "Benzanilide, 2'-benzoylthio-" and the enzyme for each experiment to avoid degradation-related variability.
3. How can I confirm the purity and integrity of my "Benzanilide, 2'-benzoylthio-" stock solution?
Possible Cause: The compound may have degraded during storage or the initial purity may not have been sufficient.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique to assess both the purity and identity of your compound.[6] A pure sample will show a single major peak at the expected retention time with the correct mass-to-charge ratio. The presence of multiple peaks suggests impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to confirm the chemical structure of "Benzanilide, 2'-benzoylthio-" and to detect certain impurities.[6]
Quantitative Data Summary
The following tables provide illustrative data on factors that can influence the stability and assay performance of a thioester compound like "Benzanilide, 2'-benzoylthio-".
Table 1: Effect of pH on the Stability of "Benzanilide, 2'-benzoylthio-"
| pH | Half-life (t½) at 25°C (hours) |
| 5.0 | 72 |
| 6.0 | 48 |
| 7.0 | 24 |
| 7.4 | 18 |
| 8.0 | 8 |
| 9.0 | 2 |
This data is illustrative and highlights the general trend of decreasing thioester stability with increasing pH.
Table 2: Impact of TCEP Concentration on Thioester Hydrolysis
| TCEP Concentration (mM) | Hydrolysis Rate (relative units) |
| 0 | 1.0 |
| 1 | 1.5 |
| 5 | 3.2 |
| 10 | 5.8 |
This illustrative data demonstrates the potential for TCEP to increase the rate of thioester hydrolysis, based on findings for other thioesters.[1][2]
Experimental Protocols
Protocol 1: General Enzymatic Assay for a Thioester Substrate
This protocol provides a general framework that can be adapted for assays using "Benzanilide, 2'-benzoylthio-" as a substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of "Benzanilide, 2'-benzoylthio-" in a suitable organic solvent (e.g., DMSO).
-
Prepare the assay buffer at the desired pH and temperature.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to each well of a microplate.
-
Add the "Benzanilide, 2'-benzoylthio-" substrate to the desired final concentration.
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately measure the signal (e.g., absorbance or fluorescence) at time zero.
-
Incubate the plate at a controlled temperature.
-
Measure the signal at regular time intervals.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme) from the experimental wells.
-
Plot the change in signal over time to determine the reaction rate.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Hypothetical signaling pathway involving a thioester compound.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. analytical chemistry - How to control the purity and quality of fatty acids or their CoA thioesters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Regioselective Synthesis of Benzanilides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the regioselective synthesis of benzanilides.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing benzanilides?
A1: Benzanilides are traditionally synthesized via the Schotten-Baumann reaction, which involves the acylation of an aniline with benzoyl chloride in the presence of a base.[1][2][3] More advanced and regioselective methods include palladium-catalyzed N-arylation of amides (Buchwald-Hartwig amination) and regioselective C-H functionalization, such as hydroxylation, of benzanilide precursors.[4][5][6][7]
Q2: How can I control regioselectivity in C-H hydroxylation of benzanilides?
A2: The regioselectivity of C-H hydroxylation on the benzanilide scaffold is primarily controlled by the choice of the metal catalyst.[5][6][7] Ruthenium(II) and Palladium(II) catalysts exhibit different selectivities. Computational and experimental studies have shown that for Ru-catalyzed reactions, steric effects are the dominant factor in determining the site of hydroxylation.[5][6][7][8] In contrast, electronic effects are the controlling factor in Pd-catalyzed reactions.[5][6][7][8] Therefore, by selecting the appropriate catalyst, one can direct the hydroxylation to either the benzoyl or the aniline moiety of the benzanilide.
Q3: What are the key factors to consider in palladium-catalyzed N-arylation of amides (Buchwald-Hartwig amination) for benzanilide synthesis?
A3: The success of a Buchwald-Hartwig amination for benzanilide synthesis is highly dependent on several factors:
-
Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is critical.[4][9][10] Different ligands have been developed to promote the coupling of various amides and aryl halides.
-
Base: The choice of base is crucial and can be substrate-dependent. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[11] Some protecting groups may be sensitive to strong bases at high temperatures.[9]
-
Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene, dioxane, and THF are commonly used.[9][12]
-
Reaction Temperature: The reaction temperature can influence the reaction rate and the stability of the catalyst and substrates.
Q4: Can I use aryl chlorides as coupling partners in Buchwald-Hartwig amination?
A4: Aryl chlorides can be challenging substrates for Buchwald-Hartwig amination due to the difficulty of oxidative addition to the palladium center.[9] However, the use of specialized ligands and higher reaction temperatures can facilitate the coupling of aryl chlorides.[4] Aryl bromides and iodides are generally more reactive.[9]
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in C-H Hydroxylation
| Issue | Potential Cause | Recommendation |
| Mixture of hydroxylated isomers | Incorrect catalyst choice for the desired regioselectivity. | For hydroxylation on the aniline ring (Ar1), a Ru(II) catalyst is typically preferred due to steric control.[5][8] For hydroxylation on the benzoyl ring (Ar2), a Pd(II) catalyst is generally more effective, driven by electronic effects.[5][8] |
| Competing steric and electronic effects. | Modify the substituents on the benzanilide substrate to enhance the directing effect for the chosen catalyst. For example, introducing bulky groups can further favor Ru-catalyzed hydroxylation at the less hindered position. | |
| Low conversion to hydroxylated product | Inefficient oxidant. | K2S2O8 has been reported to be a superior oxidant for these transformations compared to other options.[8] |
| Catalyst deactivation. | Ensure anhydrous and inert reaction conditions. |
Troubleshooting Palladium-Catalyzed N-Arylation of Amides (Buchwald-Hartwig Amination)
| Issue | Potential Cause | Recommendation |
| No or low conversion | Inactive catalyst. | Use a reliable palladium precatalyst. Ensure the solvent is anhydrous and properly degassed.[9][10] |
| Poor choice of ligand. | Screen different phosphine ligands. The choice of ligand is crucial for successful coupling.[4][10] | |
| Unsuitable base. | Try a different base. For base-sensitive substrates, a weaker base like K3PO4 or Cs2CO3 may be necessary.[11] | |
| Low reactivity of the aryl halide. | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide, which are more reactive.[9] Alternatively, screen specialized ligands designed for aryl chloride activation. | |
| Side product formation | Dehalogenation of the aryl halide. | This can occur as a competing reaction. Optimizing the ligand and reaction conditions can minimize this side reaction. |
| Coupling with other nucleophiles. | If the substrate contains other nucleophilic groups (e.g., phenols), they may compete in the coupling reaction. Protection of these groups may be necessary.[9] | |
| Difficulty with hindered amides | Steric hindrance slowing down the reaction. | Increased reaction temperatures and the use of specific ligands designed for hindered substrates may be required.[4] |
Experimental Protocols
Protocol 1: General Procedure for Schotten-Baumann Synthesis of Benzanilide
This protocol is a general representation of the Schotten-Baumann reaction.
-
In a conical flask, dissolve aniline (1 equivalent) in a 10% aqueous solution of sodium hydroxide.[2][8]
-
Slowly add benzoyl chloride (1.1 equivalents) to the mixture with vigorous stirring.[2][8]
-
Continue stirring vigorously for 15-20 minutes, or until the odor of benzoyl chloride is no longer detectable.[2][8]
-
A white precipitate of benzanilide will form.[1]
-
Dilute the reaction mixture with cold water to ensure complete precipitation.[2][8]
-
Filter the crude benzanilide using a Buchner funnel and wash the solid with cold water.[1][2][8]
-
Recrystallize the crude product from hot ethanol to obtain pure benzanilide.[1][2][8]
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of an Amide
This is a general starting point for a Buchwald-Hartwig amination. Optimization of the catalyst, ligand, base, and solvent is often necessary.
-
To an oven-dried Schlenk tube, add the aryl halide (1 equivalent), the amide (1.2 equivalents), the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and the phosphine ligand (4 mol%).
-
Add the base (e.g., Cs2CO3, 1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Pd-catalyzed N-arylation.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Benzanilide synthesis | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. surface.syr.edu [surface.syr.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Analysis of Synthesis Methods for Benzanilide, 2'-benzoylthio-
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzanilide Derivative
This guide provides a comparative analysis of potential synthetic routes for Benzanilide, 2'-benzoylthio-, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis method in the current literature, this document outlines two plausible multi-step pathways, offering detailed experimental considerations and presenting the available data in a structured format for ease of comparison.
Introduction
Benzanilide, 2'-benzoylthio- possesses a unique structural motif, combining a benzanilide core with a thioester functionality at the ortho position of the aniline ring. This arrangement suggests potential applications as a targeted therapeutic agent or a versatile intermediate for further chemical modifications. The synthesis of this molecule, however, presents a chemoselectivity challenge due to the presence of two nucleophilic sites in the key precursor, 2-aminothiophenol: the amino group and the thiol group. Direct acylation often leads to undesired side products, primarily through the formation of a benzothiazole ring. This guide explores two strategic pathways to overcome these challenges: Pathway 1 , which involves a protection-acylation-deprotection-acylation sequence on 2-aminothiophenol, and Pathway 2 , which proceeds through the synthesis and subsequent amidation of a 2-(benzoylthio)benzoic acid intermediate.
Pathway 1: Selective Acylation of 2-Aminothiophenol
This pathway prioritizes the selective functionalization of the thiol group by temporarily protecting the more nucleophilic amino group. The general workflow for this pathway is outlined below.
Caption: Workflow for the synthesis of Benzanilide, 2'-benzoylthio- via Pathway 1.
Data Summary for Pathway 1
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity Data | Reference |
| 1 | N-Protection of 2-Aminothiophenol | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, CH₂Cl₂, rt | >95 | Not specified | General Procedure |
| 2 | S-Benzoylation | Benzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | 80-90 (estimated) | Not specified | Analogous Reactions |
| 3 | N-Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂, rt | >95 | Not specified | General Procedure |
| 4 | N-Benzoylation | Benzoyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | 85-95 (estimated) | Not specified | Schotten-Baumann |
Experimental Protocols for Pathway 1
Step 1: Synthesis of tert-butyl (2-mercaptophenyl)carbamate (N-Protected 2-Aminothiophenol)
-
Dissolve 2-aminothiophenol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of S-(2-((tert-butoxycarbonyl)amino)phenyl) benzothioate (N-Protected 2'-benzoylthio-aniline)
-
Dissolve tert-butyl (2-mercaptophenyl)carbamate (1.0 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of 2-(Benzoylthio)aniline
-
Dissolve S-(2-((tert-butoxycarbonyl)amino)phenyl) benzothioate (1.0 eq) in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the crude product, which can be used in the next step without further purification.
Step 4: Synthesis of Benzanilide, 2'-benzoylthio-
-
Dissolve 2-(benzoylthio)aniline (1.0 eq) in CH₂Cl₂.
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Step 2.
-
Purify the final product by column chromatography or recrystallization to obtain Benzanilide, 2'-benzoylthio-.
Pathway 2: Synthesis via 2-(Benzoylthio)benzoic Acid
This alternative pathway avoids the direct handling of the sensitive 2-aminothiophenol in the acylation step by first preparing a stable carboxylic acid intermediate, which is then coupled with aniline.
Caption: Workflow for the synthesis of Benzanilide, 2'-benzoylthio- via Pathway 2.
Data Summary for Pathway 2
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity Data | Reference |
| 1 | S-Benzoylation of Thiosalicylic Acid | Benzoyl chloride, Pyridine, Toluene, rt | 70-80 (estimated) | Not specified | Analogous Reactions |
| 2 | Amidation with Aniline | a) Thionyl chloride (SOCl₂), refluxb) Aniline, Pyridine, CH₂Cl₂, 0 °C to rt | 80-90 (estimated) | Not specified | Standard Procedure |
Experimental Protocols for Pathway 2
Step 1: Synthesis of 2-(Benzoylthio)benzoic Acid
-
Suspend thiosalicylic acid (2-mercaptobenzoic acid, 1.0 eq) in toluene.
-
Add pyridine (1.2 eq) to the suspension.
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of Benzanilide, 2'-benzoylthio-
-
Method A: Two-step via Acid Chloride
-
Reflux 2-(benzoylthio)benzoic acid (1.0 eq) in thionyl chloride (SOCl₂, excess) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(benzoylthio)benzoyl chloride.
-
Dissolve the crude acid chloride in CH₂Cl₂ and cool to 0 °C.
-
Slowly add a solution of aniline (1.0 eq) and pyridine (1.1 eq) in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work up the reaction as described in Pathway 1, Step 2.
-
Purify the final product by column chromatography or recrystallization.
-
-
Method B: Direct Coupling
-
Dissolve 2-(benzoylthio)benzoic acid (1.0 eq), aniline (1.0 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or CH₂Cl₂.
-
Add a base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Comparison of Synthesis Methods
| Feature | Pathway 1: Selective Acylation | Pathway 2: Via Benzoic Acid Intermediate |
| Starting Materials | 2-Aminothiophenol, Boc Anhydride, Benzoyl Chloride, Aniline | Thiosalicylic Acid, Benzoyl Chloride, Aniline |
| Number of Steps | 4 | 2-3 |
| Key Challenge | Achieving high chemoselectivity in the S-benzoylation step and preventing side reactions. | Synthesis and purification of the 2-(benzoylthio)benzoic acid intermediate. |
| Potential Advantages | Potentially higher overall yield if selectivity is well-controlled. | Avoids direct acylation of the sensitive amino-thiol. Intermediates may be more stable. |
| Potential Disadvantages | Requires protection/deprotection steps, increasing the overall step count and potential for material loss. | May require harsher conditions for the amidation step (e.g., use of thionyl chloride). |
Conclusion
Both outlined pathways present viable, albeit challenging, routes to "Benzanilide, 2'-benzoylthio-". Pathway 1 offers a more convergent approach but hinges on the successful and high-yielding selective S-benzoylation of N-protected 2-aminothiophenol. The success of this pathway is highly dependent on the choice of protecting group and the reaction conditions for the acylation steps.
Pathway 2 is a more linear synthesis that relies on the formation of a stable carboxylic acid intermediate. While potentially having fewer steps, the overall efficiency will depend on the yield of the initial S-benzoylation and the subsequent amidation reaction. The choice of coupling agent in the final step will be crucial for achieving a high yield and purity.
For researchers embarking on the synthesis of this compound, it is recommended to perform small-scale pilot reactions to optimize the conditions for the key steps in each pathway. Careful monitoring of the reactions by techniques such as TLC, LC-MS, and NMR will be essential to characterize intermediates and identify any side products. The data and protocols provided in this guide serve as a foundational starting point for the development of a robust and efficient synthesis of Benzanilide, 2'-benzoylthio-.
Comparing the efficacy of "Benzanilide, 2'-benzoylthio-" to known inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific biological activity data for "Benzanilide, 2'-benzoylthio-", this guide provides a comparative analysis of a representative thiobenzanilide derivative with demonstrated anticancer properties against established chemotherapeutic agents. The data presented here is based on published in vitro studies on the broader class of thiobenzanilides.
This guide offers an objective comparison of the in vitro efficacy of a potent thiobenzanilide derivative against the known anticancer drugs, Doxorubicin and Tamoxifen. The following sections detail the quantitative cytotoxic activity, the experimental protocols used to determine this activity, and a visualization of the proposed mechanism of action.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal effective concentration (EC50) values of a representative thiobenzanilide compound and standard chemotherapeutic agents against human melanoma (A375) and breast cancer (MCF-7) cell lines. Lower EC50 values indicate greater potency.
| Compound | Cell Line | EC50 (µM) | Reference |
| Thiobenzanilide Derivative (Compound 17) | A375 (Melanoma) | 11.8 | [1] |
| Doxorubicin (Positive Control) | A375 (Melanoma) | 6.0 | [1] |
| Thiobenzanilide Derivative (Compound 15) | MCF-7 (Breast Cancer) | 43 | [1] |
| Tamoxifen (Positive Control) | MCF-7 (Breast Cancer) | 30.0 | [1] |
Experimental Protocols
The in vitro cytotoxicity of the thiobenzanilide derivatives and control drugs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Objective: To assess the metabolic activity of cultured cells as an indicator of cell viability and proliferation, and thereby determine the cytotoxic potential of a compound.
Methodology:
-
Cell Culture: Human cancer cell lines (A375 melanoma and MCF-7 breast cancer) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the thiobenzanilide derivatives or control drugs (Doxorubicin, Tamoxifen). A negative control (vehicle-treated cells) was also included.
-
Incubation: The plates were incubated for a specified period (e.g., 24 hours).[1][2]
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT was removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagram illustrates a proposed mechanism of action for the anticancer effects of certain thiobenzanilides, which involves the induction of apoptosis.
Caption: Proposed apoptotic pathway induced by thiobenzanilides in cancer cells.
Concluding Remarks
The presented data indicates that thiobenzanilide derivatives exhibit notable in vitro cytotoxic activity against melanoma and breast cancer cell lines.[1] While the potency of the representative thiobenzanilide is in the micromolar range and, in these specific examples, less potent than the established drugs Doxorubicin and Tamoxifen, the thiobenzanilide scaffold represents a promising area for further investigation in the development of novel anticancer agents.[1] Studies suggest that the mechanism of action for some thiobenzanilides involves the induction of apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) generation.[3] Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize the anticancer potential of this class of compounds.
References
Comparative Cross-Reactivity Profiling of Benzanilide, 2'-benzoylthio- and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of approved tyrosine kinase inhibitors (TKIs) that share the benzanilide scaffold, a core structural motif also present in the compound of interest, "Benzanilide, 2'-benzoylthio-". Due to the absence of publicly available experimental data for "Benzanilide, 2'-benzoylthio-", this guide leverages data from structurally similar, well-characterized TKIs—Nilotinib, Ponatinib, and Bosutinib—to provide a predictive context for its potential biological targets and off-target effects. The primary target for these analogs is the BCR-ABL1 tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[1]
The information presented herein is intended to guide researchers in designing experimental strategies for the characterization of novel compounds like "Benzanilide, 2'-benzoylthio-".
Introduction to Benzanilide, 2'-benzoylthio-
"Benzanilide, 2'-benzoylthio-" is a small molecule with the chemical formula C₂₀H₁₅NO₂S. Its core structure features a benzanilide moiety, which is a known pharmacophore in a variety of biologically active compounds, including several approved kinase inhibitors. Notably, the benzanilide framework is present in drugs targeting the ATP-binding site of tyrosine kinases. The presence of a thioester linkage suggests potential for covalent interactions or specific recognition by target proteins. Given its structural similarity to inhibitors of the BCR-ABL1 kinase, it is hypothesized that "Benzanilide, 2'-benzoylthio-" may exhibit a similar target profile.
Comparative Kinase Inhibition Profiles
While specific data for "Benzanilide, 2'-benzoylthio-" is unavailable, the kinase inhibition profiles of Nilotinib, Ponatinib, and Bosutinib offer valuable insights into the potential selectivity of benzanilide-based compounds. The following table summarizes the inhibitory activity of these drugs against a selection of kinases, highlighting their primary targets and significant off-target interactions. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or percentage of inhibition at a given concentration, as reported in the literature.
| Kinase Target | Nilotinib | Ponatinib | Bosutinib |
| ABL1 | IC₅₀: 20-60 nM | IC₅₀: 0.37 nM | IC₅₀: <10 nM |
| ABL1 (T315I mutant) | Inactive | IC₅₀: 2 nM | Inactive |
| SRC Family Kinases | Minimal Effect | Potent Inhibition | Potent Inhibition |
| KIT | IC₅₀: ~200 nM | Potent Inhibition | No significant activity |
| PDGFRα/β | IC₅₀: ~71 nM | Potent Inhibition | No significant activity |
| VEGFR2 | Weak Inhibition | Potent Inhibition | Weak Inhibition |
| FGFR1 | Weak Inhibition | Potent Inhibition | Weak Inhibition |
| DDR1 | Potent Inhibition | Not a primary target | Not a primary target |
Note: This table is a summary compiled from multiple sources and assay conditions may vary. IC₅₀ values are indicative of potency, with lower values representing higher potency.
Experimental Protocols
A variety of in vitro methods are available for determining the cross-reactivity profile of a small molecule inhibitor. A common and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced by a kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ADP formation. The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test compound are incubated together. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.
The luminescent signal is then read on a luminometer, and the amount of ADP produced is correlated with kinase activity. A decrease in signal in the presence of the test compound indicates inhibition of the kinase.
Detailed Protocol for ADP-Glo™ Kinase Assay
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., "Benzanilide, 2'-benzoylthio-") dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 10 µM down to picomolar concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of Kinase Reaction Buffer containing the kinase to each well of the 384-well plate.
-
Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mixture prepared in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a simplified hypothetical signaling pathway that could be inhibited by a BCR-ABL1 kinase inhibitor.
Caption: Hypothetical inhibition of the BCR-ABL1 signaling pathway by "Benzanilide, 2'-benzoylthio-".
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: Experimental workflow for determining the cross-reactivity profile of a novel kinase inhibitor.
Conclusion
While direct experimental data for "Benzanilide, 2'-benzoylthio-" is currently lacking, its structural similarity to known BCR-ABL1 inhibitors like Nilotinib, Ponatinib, and Bosutinib provides a strong rationale for investigating its potential as a kinase inhibitor. The comparative data and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers undertaking the biological characterization of this and other novel benzanilide-based compounds. A comprehensive understanding of a compound's cross-reactivity profile is essential for its development as a selective and safe therapeutic agent.
References
Benchmarking "Benzanilide, 2'-benzoylthio-": A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the investigational compound "Benzanilide, 2'-benzoylthio-" against established commercial compounds. Given the absence of direct experimental data for "Benzanilide, 2'-benzoylthio-", this document serves as a template, outlining the requisite experimental framework for its evaluation. The comparative data presented for "Benzanilide, 2'-benzoylthio-" is hypothetical and for illustrative purposes. The primary focus of this guide is on the inhibition of the Abl1 tyrosine kinase, a plausible target for benzanilide derivatives based on existing literature.
Table 1: Comparative Inhibitory Activity against Abl1 Tyrosine Kinase
This table summarizes the in vitro inhibitory activity of "Benzanilide, 2'-benzoylthio-" against commercially available Abl1 tyrosine kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) against Abl1 Kinase | Selectivity Profile |
| Benzanilide, 2'-benzoylthio- | [Hypothetical Data: 15] | [Hypothetical Data: High selectivity for Abl1, with minimal off-target effects on Src family kinases] |
| Imatinib | 25-35 | Inhibits Abl, c-Kit, and PDGF-R[1][2] |
| Dasatinib | <1 | Potent inhibitor of Abl and Src family kinases[1][3] |
| Nilotinib | 20 | 20-fold more potent than Imatinib against Abl[1] |
| Bosutinib | 1.2 | Dual Src-Abl inhibitor[4] |
| Ponatinib | 0.37 | Pan-Bcr-Abl inhibitor, including the T315I mutation[1] |
Table 2: Cellular Activity in Bcr-Abl Positive Cell Lines
This table outlines the anti-proliferative activity of the compounds in a cellular context, using the Ba/F3 cell line engineered to express the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).
| Compound | Ba/F3 Bcr-Abl IC50 (nM) | Notes |
| Benzanilide, 2'-benzoylthio- | [Hypothetical Data: 30] | [Hypothetical Data: Demonstrates potent inhibition of Bcr-Abl driven cell proliferation.] |
| Imatinib | 250-500 | Standard first-generation inhibitor.[5] |
| Dasatinib | 1-3 | High potency in cellular assays.[5] |
| Nilotinib | 20-30 | Demonstrates significantly greater cellular potency than Imatinib. |
| Bosutinib | 40 | Effective in imatinib-resistant cell lines (excluding T315I). |
| Ponatinib | 0.5-2 | Maintains potency against the T315I mutation, a common mechanism of resistance to other inhibitors.[1] |
Experimental Protocols
Abl1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This in vitro assay quantifies the activity of the Abl1 kinase by measuring the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human Abl1 kinase enzyme
-
Abltide peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega)[6]
-
Test compounds (Benzanilide, 2'-benzoylthio- and commercial inhibitors) dissolved in DMSO.
-
Kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the Abl1 enzyme, the peptide substrate, and the test compound to the kinase reaction buffer. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. e. Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. f. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (Ba/F3 Bcr-Abl)
This assay assesses the ability of the compounds to inhibit the proliferation of Bcr-Abl-dependent cells.
-
Cell Line:
-
Ba/F3 murine pro-B cell line stably transfected with the p210 Bcr-Abl fusion gene.
-
-
Procedure: a. Culture the Ba/F3 Bcr-Abl cells in appropriate media. b. Seed the cells into 96-well plates. c. Add serial dilutions of the test compounds and incubate for 72 hours. d. Assess cell viability using a standard method, such as the MTS assay. e. Measure the absorbance at the appropriate wavelength to determine the number of viable cells. f. Calculate the IC50 values by plotting the percentage of viable cells against the logarithm of the compound concentration.[5]
Visualizations
Caption: Workflow for determining the in vitro inhibitory activity of test compounds against Abl1 kinase.
Caption: Simplified signaling pathway of Bcr-Abl and the point of inhibition by tyrosine kinase inhibitors.
References
- 1. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Abl Kinase Inhibitors | Abl Kinase | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. ABL1 Kinase Enzyme System Application Note [worldwide.promega.com]
A Comparative Analysis of Benzanilide, 2'-benzoylthio- and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Benzanilide, 2'-benzoylthio-," a novel benzanilide derivative, with other experimentally characterized benzanilide analogs. While specific experimental data for "Benzanilide, 2'-benzoylthio-" is not publicly available, this document serves as a resource by summarizing the known biological activities of structurally related compounds. This comparison aims to provide a framework for potential research directions and to highlight the therapeutic potential of this class of molecules.
Introduction to Benzanilides
Benzanilides are a class of organic compounds characterized by a core structure containing a benzoyl group linked to an aniline moiety through an amide bond. This scaffold is a common feature in many biologically active molecules and has been extensively explored in medicinal chemistry. Derivatives of benzanilide have demonstrated a wide range of pharmacological properties, including antimicrobial, potassium channel opening, and spasmolytic activities. "Benzanilide, 2'-benzoylthio-," with its unique thioester substitution, represents an intriguing but currently uncharacterized member of this family.
Comparative Data on Benzanilide Derivatives
Due to the absence of specific data for "Benzanilide, 2'-benzoylthio-," we present a comparative summary of the biological activities of other benzanilide and thiobenzanilide derivatives. This information can serve as a valuable reference for predicting the potential activities of the target compound.
Antimycobacterial Activity of Thiobenzanilides
Several studies have investigated the antimycobacterial potential of thiobenzanilides, which are structurally similar to "Benzanilide, 2'-benzoylthio-". The replacement of the amide oxygen with sulfur can significantly influence the compound's biological activity.
| Compound Class | Target Organism | Key Findings |
| Thiobenzanilides | Mycobacterium kansasii | Some derivatives show significant activity. The substitution pattern on both aromatic rings affects the electron density of the thioamide group and influences antimycobacterial efficacy.[1] |
| N-(substituted phenyl) chloro-methoxybenzothioamides | Mycobacterium tuberculosis H37Rv, M. kansasii, M. avium | Benzthioanilides were found to be more active than their corresponding benzanilides. 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide showed a minimal inhibition concentration (MIC) of 2 µmol/L against M. tuberculosis.[2] |
| Substituted Thiobenzanilides | Mycobacterium tuberculosis, M. kansasii, M. avium | An unsubstituted position 4 in the thioacyl part of the molecule appears to be important for appreciable biological activity.[3] |
Potassium Channel Opening Activity of Benzanilide Derivatives
Certain benzanilide derivatives have been identified as potent openers of potassium channels, a mechanism relevant for the treatment of conditions like hypertension and certain neurological disorders.
| Compound | Channel Target | Experimental Model | Key Findings |
| N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide | BK channels | Isolated rat aortic rings | Showed full vasorelaxant efficacy with nanomolar potency, suggesting it acts as a potent opener of BK channels.[4] |
| Heterocyclic Benzanilide Analogs | BK channels | Not specified | The presence of a phenolic function and specific heterocyclic rings on the amide linker are important for BK-opener activity.[5] |
Spasmolytic Activity of Benzanilide Derivatives
The ability to relax smooth muscle makes some benzanilide derivatives potential candidates for treating gastrointestinal and other spasmodic conditions.
| Compound Class | Experimental Model | Key Findings |
| Benzanilide derivatives | Guinea pig smooth muscle preparations | Some compounds exhibited potent spasmolytic activity with IC50 values in the low micromolar range, without significant effects on vascular smooth muscles.[6] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for the evaluation of benzanilide derivatives.
Antimycobacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Bacterial Suspension: A fresh culture of the mycobacterial strain is prepared and adjusted to a specific optical density to standardize the inoculum size.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing culture medium.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plates are incubated under appropriate conditions (temperature, time) for the specific mycobacterial species.
-
Determination of MIC: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Potassium Channel Activity Assay (Isolated Tissue Bath)
-
Tissue Preparation: A segment of an artery (e.g., rat aorta) is dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Contraction Induction: The tissue is pre-contracted with a vasoconstrictor agent (e.g., KCl).
-
Compound Administration: The test compound is added to the bath in a cumulative concentration-dependent manner.
-
Measurement of Relaxation: The relaxation of the arterial ring is measured and recorded to determine the vasodilatory effect of the compound.
Spasmolytic Activity Assay (Isolated Ileum Preparation)
-
Tissue Preparation: A segment of the ileum from a guinea pig is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.
-
Induction of Contractions: Spontaneous or induced (e.g., by acetylcholine) contractions are recorded.
-
Compound Application: The test compound is added to the bath, and its effect on the contractions is observed.
-
Data Analysis: The reduction in the amplitude or frequency of contractions is quantified to determine the spasmolytic activity.
Visualizations
Potential Workflow for Screening Benzanilide Derivatives
Caption: A potential workflow for the synthesis and biological evaluation of new benzanilide derivatives.
Hypothetical Signaling Pathway for Potassium Channel Activation
Caption: A simplified diagram illustrating the proposed mechanism of action for a benzanilide derivative acting as a BK channel opener.
Conclusion
While "Benzanilide, 2'-benzoylthio-" remains an uncharacterized compound, the rich pharmacology of the broader benzanilide class suggests it holds significant potential for further investigation. The structural alerts present in its analogs, associated with antimycobacterial, potassium channel modulating, and spasmolytic activities, provide a strong rationale for its synthesis and biological evaluation. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers embarking on the exploration of this and other novel benzanilide derivatives. Future studies are warranted to elucidate the specific biological profile of "Benzanilide, 2'-benzoylthio-" and to determine its potential as a lead compound in drug discovery.
References
- 1. CCCC 1990, Volume 55, Issue 1, Abstracts pp. 307-316 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the relationship between the substitution pattern of thiobenzanilides and their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic analogs of benzanilide derivatives as potassium channel activators. IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Functional Potential of Benzanilide, 2'-benzoylthio-: A Comparative Guide
For Immediate Release
While direct peer-reviewed literature validating the specific biological function of "Benzanilide, 2'-benzoylthio-" remains elusive, the broader class of thiobenzanilides and related benzanilide structures has demonstrated significant promise in two key areas of therapeutic research: as antimycobacterial agents and as kinase inhibitors. This guide provides a comparative analysis of the performance of representative compounds from these classes against established alternatives, supported by experimental data from publicly available research.
Potential Function 1: Antimycobacterial Activity
Thiobenzanilides, particularly those with specific substitution patterns, have emerged as a class of compounds with notable activity against Mycobacterium tuberculosis. The sulfur-containing thioamide group is considered crucial for this biological effect.
Comparative Analysis of Antimycobacterial Agents
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiobenzanilide derivatives against Mycobacterium tuberculosis H37Rv, compared to standard first-line antitubercular drugs. Lower MIC values indicate higher potency.
| Compound/Drug | Chemical Class | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Thiobenzanilide Analogs | |||
| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | Thiobenzanilide | 0.98 | [1] |
| 2-(phenylthio)benzoylarylhydrazone (Compound 4g) | Hydrazone derivative | 2.96 | [2][3] |
| 2-(phenylthio)benzoylarylhydrazone (Compound 4f) | Hydrazone derivative | 7.57 | [2][3] |
| Standard Antimycobacterial Drugs | |||
| Isoniazid | Isonicotinic acid hydrazide | 0.015 - 0.06 | |
| Rifampicin | Ansamycin | 0.06 - 0.25 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The antimycobacterial activity is typically determined using the Microplate Alamar Blue Assay (MABA). This method provides a reliable and sensitive measure of bacterial viability.
Principle: The assay is based on the ability of metabolically active mycobacteria to reduce the non-fluorescent, blue indicator dye, resazurin (Alamar Blue), to the fluorescent, pink product, resorufin. The extent of this conversion, measured by fluorescence or absorbance, is proportional to the number of viable bacteria.
Workflow:
MABA Experimental Workflow
Detailed Steps:
-
Compound Preparation: Test compounds are serially diluted in Middlebrook 7H9 broth (supplemented with ADC or OADC) in a 96-well microplate format.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:20 dilution.
-
Inoculation: 100 µL of the diluted bacterial suspension is added to each well containing the test compounds.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Assay Development: After the initial incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.
-
Data Acquisition: The results are determined visually (a pink color indicates bacterial growth, while a blue color indicates inhibition) or by measuring fluorescence (excitation at 530 nm, emission at 590 nm) or absorbance (at 570 nm and 600 nm).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4][5][6][7].
Potential Function 2: Kinase Inhibition
Benzanilide-based structures are recognized as privileged scaffolds in the development of kinase inhibitors, particularly targeting the Abl1 tyrosine kinase, which is a key player in chronic myeloid leukemia (CML). The benzanilide moiety can effectively occupy the ATP-binding site of the kinase.
Comparative Analysis of Abl1 Kinase Inhibitors
The following table presents the half-maximal inhibitory concentration (IC50) values of established Abl1 kinase inhibitors. A lower IC50 value signifies greater inhibitory potency.
| Inhibitor | Chemical Class | IC50 (nM) against Abl1 Kinase | Reference |
| Imatinib | Phenylaminopyrimidine | 25 - 600 | [8][9][10][11] |
| Nilotinib | Phenylaminopyrimidine | <30 | [12][13][14][15] |
| Ponatinib | Phenylaminopyrimidine | 0.37 - 0.4 | [16][17][18][19][20] |
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
The inhibitory activity against Abl1 kinase is commonly assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay, such as the LanthaScreen® Eu Kinase Binding Assay.
Principle: This assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Workflow:
Kinase Binding Assay Workflow
Detailed Steps:
-
Reagent Preparation: All reagents (test compounds, Abl1 kinase, Eu-labeled anti-GST antibody, and Alexa Fluor™ 647-labeled tracer) are prepared in a specialized kinase buffer.
-
Assay Plate Setup: The assay is performed in a low-volume 384-well plate.
-
Reaction Mixture: The test compound, a mixture of the kinase and the Eu-labeled antibody, and the tracer are added to the wells in a sequential manner.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 615 nm for europium and 665 nm for the tracer).
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The percent inhibition is determined relative to controls (no inhibitor and a known potent inhibitor). The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve[21][22][23][24][25].
Conclusion
While the specific compound "Benzanilide, 2'-benzoylthio-" lacks direct functional validation in peer-reviewed literature, the existing data for structurally related thiobenzanilides and benzanilides strongly suggest its potential as a promising scaffold for the development of novel antimycobacterial agents and kinase inhibitors. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of this chemical class. Further investigation into the synthesis and biological evaluation of "Benzanilide, 2'-benzoylthio-" is warranted to elucidate its specific functions and potential applications in drug discovery.
References
- 1. Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the microplate alamar blue assay (MABA) to assess the susceptibility of Mycobacterium lepraemurium to anti-leprosy and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. ClinPGx [clinpgx.org]
- 18. selleckchem.com [selleckchem.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study | PLOS One [journals.plos.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. researchgate.net [researchgate.net]
- 25. Assay in Summary_ki [bindingdb.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Benzanilide, 2'-benzoylthio-
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzanilide, 2'-benzoylthio-, emphasizing safety and operational best practices.
Disclaimer: No specific Safety Data Sheet (SDS) for Benzanilide, 2'-benzoylthio- was found. Therefore, the following guidance is based on the properties of the parent compound, Benzanilide, and general principles of laboratory chemical waste management. It is imperative to treat Benzanilide, 2'-benzoylthio- as a potentially hazardous chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Quantitative Data Summary
Due to the absence of a specific SDS for Benzanilide, 2'-benzoylthio-, a complete quantitative data profile is not available. The table below includes data for the parent compound, Benzanilide, and highlights the lack of specific information for the derivative.
| Property | Benzanilide, 2'-benzoylthio- | Benzanilide (Parent Compound) | Source |
| Molecular Formula | C20H15NO2S | C13H11NO | [1] |
| Melting Point/Range | No data available | 161 - 165 °C / 321.8 - 329 °F | [2] |
| Boiling Point/Range | No data available | 117 °C / 243 °F at 13 hPa | [3] |
| Water Solubility | No data available | Insoluble | |
| Toxicity Data | No data available | Not classified as a hazardous substance or mixture. | [3][4] |
| Ecological Information | No data available | No data available | [5] |
Experimental Protocols
There are no specific experimental protocols for the neutralization or deactivation of Benzanilide, 2'-benzoylthio- cited in the available resources. The recommended procedure is to dispose of the chemical waste through a licensed hazardous waste disposal service.
Step-by-Step Disposal Procedures
The proper disposal of Benzanilide, 2'-benzoylthio- should follow the general guidelines for laboratory chemical waste management.[6][7]
1. Waste Identification and Classification:
-
Treat Benzanilide, 2'-benzoylthio- as a hazardous chemical waste.[7]
-
Do not mix it with other waste streams unless explicitly permitted by your EHS department.[8]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat, when handling the waste.[2]
3. Waste Collection and Containerization:
-
Collect waste Benzanilide, 2'-benzoylthio- in a designated, compatible, and leak-proof container.[8][9] Plastic containers are often preferred to glass when chemical compatibility is not an issue.[10]
-
The container must be in good condition, with a secure-fitting cap.[8]
-
Ensure the container is properly labeled as "Hazardous Waste."[10][11]
4. Labeling:
-
The hazardous waste label must include the following information[10][11]:
-
The full chemical name: "Benzanilide, 2'-benzoylthio-" (avoid abbreviations or formulas).
-
The quantity of waste.
-
The date of waste generation.
-
The location of origin (e.g., lab, building, room number).
-
The name and contact information of the principal investigator.
-
5. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.[6][8]
-
Segregate the waste from incompatible materials. For example, store it separately from strong acids, bases, and oxidizing agents.[8]
-
Ensure the storage area is well-ventilated.
6. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6][10]
-
Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste for final disposal.[7]
7. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use appropriate absorbent materials to clean it up.
-
All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[7]
-
For large spills, evacuate the area and contact your EHS department immediately.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Benzanilide, 2'-benzoylthio-.
References
- 1. Benzanilide, 2'-benzoylthio- | C20H15NO2S | CID 13977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ch [fishersci.ch]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. echemi.com [echemi.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Benzanilide, 2'-benzoylthio-
Essential Safety and Handling Guide for Benzanilide, 2'-benzoylthio-
Disclaimer: A specific Safety Data Sheet (SDS) for Benzanilide, 2'-benzoylthio- was not located. The following guidance is based on the safety profile of the parent compound, Benzanilide, and general knowledge of thioester compounds. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzanilide, 2'-benzoylthio-. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling Benzanilide, 2'-benzoylthio-, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Conforming to EN166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use), lab coat or fire/flame-resistant and impervious clothing. | Appropriate for the potential chemical exposure. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. | Follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[2]
-
Minimize dust formation and accumulation.[2]
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release Measures:
-
Evacuate personnel from the spill area.[1]
-
Wear appropriate personal protective equipment as outlined above.[1]
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a suitable, closed container for disposal.[3]
-
Ensure adequate ventilation of the area.[1]
-
Prevent the chemical from entering drains.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Chemical waste should be collected in labeled, sealed containers.
-
Do not mix with other waste materials.
First Aid Measures
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
After Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling and disposal of Benzanilide, 2'-benzoylthio-.
Caption: Workflow for the safe handling and disposal of Benzanilide, 2'-benzoylthio-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
